4-Hydroxymonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
CAS No. |
153715-18-5 |
|---|---|
Molecular Formula |
C17H28O7 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(E,4R)-4-[(2S,3R,4R)-3,4-dihydroxy-5-[(E,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-4-hydroxy-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C17H28O7/c1-9(11(3)18)5-4-6-12-8-24-17(16(23)15(12)22)14(21)10(2)7-13(19)20/h4-5,7,9,11-12,14-18,21-23H,6,8H2,1-3H3,(H,19,20)/b5-4+,10-7+/t9?,11-,12?,14+,15+,16+,17-/m0/s1 |
InChI Key |
QJONCKCRAFYVBD-VRPGCYOISA-N |
SMILES |
CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)O)C)O)C(C)O |
Isomeric SMILES |
C[C@@H](C(C)/C=C/CC1CO[C@H]([C@@H]([C@@H]1O)O)[C@@H](/C(=C/C(=O)O)/C)O)O |
Canonical SMILES |
CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)O)C)O)C(C)O |
Synonyms |
4-hydroxymonic acid |
Origin of Product |
United States |
Foundational & Exploratory
4-Hydroxymonic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves to consolidate the available scientific information on 4-Hydroxymonic acid. The document focuses on its fundamental molecular properties. At present, detailed experimental protocols, established biological activities, and defined signaling pathways associated with this compound are not extensively documented in publicly accessible scientific literature. This guide provides a summary of its core chemical data and identifies areas where further research is required.
Core Molecular Data
The primary identification of this compound is through its molecular structure and associated properties. This quantitative data is summarized below.
| Property | Value | Source |
| Molecular Formula | C17H28O7 | PubChem[1] |
| Molecular Weight | 344.4 g/mol | PubChem[1] |
Synthesis and Experimental Protocols
A comprehensive search of available scientific literature and chemical databases did not yield specific, validated experimental protocols for the synthesis of this compound. Researchers interested in obtaining this compound may need to develop novel synthetic routes or explore methods of isolation from potential natural sources, should any be identified in future studies.
Similarly, detailed experimental protocols concerning the use of this compound in biological assays or other research applications are not currently available in the public domain.
Biological Activity and Signaling Pathways
Information regarding the biological activity of this compound is limited. There are no established signaling pathways in which this compound is known to play a role. The elucidation of its biological function, potential therapeutic effects, and mechanism of action remains a key area for future research. The structural characteristics of this compound may suggest potential for biological activity, but this has yet to be experimentally verified and documented.
Logical Relationships and Future Directions
Given the current lack of in-depth information, a logical workflow for future research is proposed. The following diagram illustrates a potential pathway for investigating the properties and functions of this compound.
Conclusion
This compound is a defined chemical entity with a known molecular formula and weight. However, there is a significant gap in the scientific literature regarding its synthesis, experimental use, and biological function. This guide highlights the foundational data available and underscores the need for further investigation to unlock the potential of this molecule. The provided research workflow suggests a structured approach to systematically characterize this compound and elucidate its role in biological systems.
References
Unveiling a Chemical Enigma: The Case of 4-Hydroxymonic Acid
A comprehensive review of scientific literature and chemical databases reveals a notable absence of information regarding the natural sources and discovery of 4-Hydroxymonic acid. This compound, while cataloged with a chemical identifier (CID 6443707), does not appear as a known natural product, a metabolite in established biosynthetic pathways, or a compound with a documented history of discovery from a natural source.
Extensive searches across scientific and patent databases have failed to yield any publications detailing the isolation of this compound from microorganisms, plants, or any other natural origin. Furthermore, its role as a precursor, intermediate, or derivative in the well-documented biosynthesis of the closely related monic and pseudomonic acids has not been established. This suggests that this compound may be a synthetic compound, a minor, uncharacterized metabolite, or potentially a misnomer in some contexts.
In light of this, this technical guide will focus on the extensively studied and structurally related class of compounds: the pseudomonic acids . This family of natural products, produced by the bacterium Pseudomonas fluorescens, is the origin of the "monic acid" nomenclature and represents a field of significant interest to researchers, scientists, and drug development professionals. The information presented herein on pseudomonic acids provides a relevant and valuable framework for understanding the broader chemical space to which this compound may belong.
The Pseudomonic Acids: Natural Sources and Discovery
The most prominent member of this class is pseudomonic acid A, widely known as the antibiotic mupirocin . The discovery and development of mupirocin is a landmark in the field of natural product antibiotics.
Natural Production
The primary natural source of pseudomonic acids is the bacterium Pseudomonas fluorescens. Various strains of this bacterium are known to produce a mixture of these compounds, with pseudomonic acid A being the major component.
| Compound | Producing Organism | Typical Production Notes |
| Pseudomonic acid A (Mupirocin) | Pseudomonas fluorescens | Major component of the antibiotic complex. |
| Pseudomonic acid B | Pseudomonas fluorescens | An 8-hydroxy derivative of pseudomonic acid A. |
| Pseudomonic acid C | Pseudomonas fluorescens | Lacks the epoxide ring found in pseudomonic acid A. |
| Pseudomonic acid D | Pseudomonas fluorescens | Differs in the fatty acid side chain. |
Discovery Timeline
The discovery of pseudomonic acids was a result of systematic screening for antibiotic-producing microorganisms.
Unraveling the Intricacies of Pseudomonic Acids: A Technical Guide to their Core Relationship and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the pseudomonic acids, a family of clinically significant antibiotics produced by the bacterium Pseudomonas fluorescens. The primary focus is to elucidate the relationship between the major active component, pseudomonic acid A (mupirocin), and its known analogues, while also addressing the hypothetical position of 4-hydroxymonic acid within this biosynthetic framework. This document furnishes a comprehensive overview of their comparative biological activities, detailed experimental protocols for their isolation and characterization, and a thorough examination of the genetic and enzymatic machinery responsible for their synthesis. Through structured data presentation and visual workflows, this guide aims to be an essential resource for researchers engaged in the study and development of these important natural products.
Introduction: The Pseudomonic Acid Family
The pseudomonic acids are a class of polyketide-derived antibiotics, with pseudomonic acid A being the most abundant and clinically relevant member, widely known as mupirocin.[1] Mupirocin is a topical antibiotic effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Its unique mechanism of action, the inhibition of bacterial isoleucyl-tRNA synthetase, prevents cross-resistance with other antibiotic classes.[1]
The naturally occurring mixture of pseudomonic acids also includes several minor components, primarily pseudomonic acids B, C, and D. These analogues differ from pseudomonic acid A in their chemical structure, which in turn influences their biological activity. While the core structure is composed of a C17 monic acid moiety esterified to a C9 fatty acid, variations in hydroxylation and saturation patterns give rise to the different forms.
The existence and role of "this compound" as a natural product within the pseudomonic acid biosynthetic pathway have not been substantiated in the current scientific literature. However, the presence of hydroxylated variants like pseudomonic acid B and the formation of a 4-hydroxy-pseudomonic acid A in mutasynthesis experiments suggest that enzymatic hydroxylation is a feature of the broader biosynthetic landscape. This guide will, therefore, focus on the established pseudomonic acids while contextualizing the potential for hydroxylated derivatives.
Comparative Biological Activity of Pseudomonic Acids
The antibacterial potency of the pseudomonic acids varies depending on their specific chemical structures. Pseudomonic acid A is the most active component. The following table summarizes the available quantitative data on their minimum inhibitory concentrations (MICs) against key bacterial strains.
| Compound | Organism | MIC (mg/L) | Reference(s) |
| Pseudomonic Acid A (Mupirocin) | Staphylococcus aureus | 0.015 - 0.25 | [4][5] |
| Staphylococcus aureus (clinical isolates) | ≤ 0.5 | [2] | |
| Streptococcus pyogenes | Data not consistently available in comparative format | ||
| Pseudomonic Acid B | Staphylococcus aureus | Generally reported to have weaker activity than A | |
| Pseudomonic Acid C | Staphylococcus aureus | Generally reported to have weaker activity than A | |
| Pseudomonic Acid D | Staphylococcus aureus | Data not consistently available in comparative format |
Note: Direct comparative studies with standardized methodologies for all four major pseudomonic acids are limited in the public domain. The provided data is compiled from various sources and should be interpreted with consideration of potential variations in experimental conditions.
The Biosynthetic Pathway of Pseudomonic Acids
The biosynthesis of pseudomonic acids is a complex process orchestrated by a large polyketide synthase (PKS) and fatty acid synthase (FAS) gene cluster in Pseudomonas fluorescens. The pathway involves the synthesis of the two main precursors, monic acid and 9-hydroxynonanoic acid, followed by their esterification.
Overview of the Mupirocin Biosynthesis Gene Cluster
The mupirocin biosynthetic gene cluster contains genes encoding the large multifunctional PKS and FAS enzymes, as well as tailoring enzymes responsible for modifications such as hydroxylation, epoxidation, and cyclization.
Caption: Organization of the mupirocin biosynthesis gene cluster.
Proposed Biosynthetic Pathway
The biosynthesis is understood to proceed through parallel pathways, with the major pathway leading to pseudomonic acid A and a minor pathway producing pseudomonic acid C. Pseudomonic acid B is a key intermediate in the formation of pseudomonic acid A.
Caption: Simplified overview of the pseudomonic acid biosynthetic pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of pseudomonic acids.
Isolation and Purification of Pseudomonic Acids from Pseudomonas fluorescens
Objective: To isolate and purify pseudomonic acids from a culture of P. fluorescens.
Protocol:
-
Fermentation:
-
Inoculate a suitable production medium with a high-yielding strain of Pseudomonas fluorescens.
-
Incubate the culture under optimal conditions for pseudomonic acid production (e.g., specific temperature, aeration, and time).
-
-
Extraction:
-
Centrifuge the fermentation broth to separate the bacterial cells from the supernatant.
-
Acidify the supernatant to approximately pH 4.0 with a suitable acid (e.g., HCl).
-
Extract the acidified supernatant with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) multiple times.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Subject the dissolved extract to column chromatography using silica gel.
-
Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the different pseudomonic acids.
-
Monitor the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Combine the fractions containing the desired pseudomonic acid and evaporate the solvent to yield the purified compound.
-
Caption: Workflow for the isolation and purification of pseudomonic acids.
High-Performance Liquid Chromatography (HPLC) Analysis of Pseudomonic Acids
Objective: To separate and quantify pseudomonic acids in a sample.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is commonly used. The specific gradient will depend on the separation requirements.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm filter before injection.
-
Analysis:
-
Inject the sample onto the HPLC column.
-
Monitor the elution profile at a suitable wavelength (e.g., 222 nm).
-
Identify the peaks corresponding to the different pseudomonic acids by comparing their retention times with those of authentic standards.
-
Quantify the compounds by integrating the peak areas and comparing them to a standard curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To determine the chemical structure of a purified pseudomonic acid.
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the proton chemical shifts, coupling constants, and integration.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) to identify proton-carbon one-bond correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range proton-carbon correlations.
-
-
Data Analysis:
-
Assign all proton and carbon signals based on the 1D and 2D NMR data.
-
Elucidate the complete chemical structure, including the stereochemistry, by integrating all the spectroscopic information.
-
Gene Knockout and Heterologous Expression for Biosynthetic Studies
Objective: To investigate the function of specific genes in the mupirocin biosynthetic pathway.
Protocol (Gene Knockout - General Steps):
-
Construct a knockout vector: Clone fragments of the target gene flanking a selectable marker (e.g., an antibiotic resistance gene) into a suicide vector.
-
Introduce the vector into P. fluorescens: Use a method such as conjugation or electroporation.
-
Select for homologous recombination: Grow the bacteria on a medium containing the selective antibiotic. Double-crossover events will result in the replacement of the target gene with the selectable marker.
-
Confirm the knockout: Verify the gene deletion by PCR and/or Southern blotting.
-
Analyze the phenotype: Analyze the metabolite profile of the mutant strain by HPLC or LC-MS to determine the effect of the gene knockout on pseudomonic acid production.
Protocol (Heterologous Expression - General Steps):
-
Clone the gene of interest: Amplify the target gene from the P. fluorescens genomic DNA and clone it into an expression vector suitable for a host organism (e.g., E. coli or a related Pseudomonas species).
-
Transform the expression host: Introduce the expression vector into the chosen host strain.
-
Induce protein expression: Grow the recombinant strain under conditions that induce the expression of the cloned gene (e.g., by adding an inducer like IPTG).
-
Purify the recombinant protein: Lyse the cells and purify the target protein using affinity chromatography or other purification techniques.
-
Perform enzymatic assays: Characterize the function of the purified enzyme by incubating it with putative substrates and analyzing the products.
The Case of this compound: A Discussion
As previously stated, "this compound" is not a recognized natural product in the pseudomonic acid family based on current literature. However, the enzymatic machinery for hydroxylation at various positions on the monic acid or pseudomonic acid scaffold clearly exists. The formation of 4-hydroxy-pseudomonic acid A in mutasynthesis experiments demonstrates that the biosynthetic enzymes can accept and modify analogues, and that hydroxylation at the C4 position is feasible.
It is plausible that this compound could be a minor, yet-to-be-identified intermediate or a product of engineered biosynthetic pathways. Further investigation using sensitive analytical techniques and targeted gene manipulation could shed light on the potential for its existence and biological activity.
Conclusion
The pseudomonic acids represent a fascinating and clinically important family of natural products. Understanding the relationship between the different analogues, their biosynthetic origins, and their comparative biological activities is crucial for the development of new and improved antibiotics. While the core biosynthetic pathway is largely understood, many of the intricate enzymatic mechanisms remain to be fully elucidated. This technical guide provides a solid foundation for researchers in this field, offering a comprehensive overview of the current knowledge and detailed protocols to facilitate further investigation into the captivating world of pseudomonic acids.
References
- 1. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro activity of mupirocin ('pseudomonic acid') against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudomonic acid--a new antibiotic for skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
In-Depth Technical Guide to Monic Acid A (formerly referred to as 4-Hydroxymonic acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties of Monic acid A, a significant metabolite of the antibiotic Mupirocin. Given the initial query for "4-Hydroxymonic acid" and the alignment of the chemical formula C17H28O7, this document focuses on Monic acid A (CAS 66262-68-8), the scientifically recognized compound. Monic acid A is a key molecule in understanding the metabolism and activity of Mupirocin, an essential topical antibiotic used against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This guide is intended to be a valuable resource for researchers in drug development, microbiology, and medicinal chemistry.
Physical and Chemical Properties
The physical and chemical characteristics of Monic acid A are crucial for its handling, formulation, and analysis. A summary of its key properties is presented below.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C17H28O7 | [1] |
| Molecular Weight | 344.40 g/mol | [1] |
| Melting Point | 134-136°C | |
| Solubility | Soluble in DMSO and Methanol | |
| XLogP3-AA (Computed) | 0.5 | [2] |
| Topological Polar Surface Area (Computed) | 120 Ų | [2] |
| Hydrogen Bond Donor Count (Computed) | 4 | |
| Hydrogen Bond Acceptor Count (Computed) | 7 |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and quantification of Monic acid A. The following sections outline key experimental protocols.
Determination of Melting Point
The melting point of Monic acid A can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small, finely powdered sample of Monic acid A is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate of 1-2°C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Solubility Assessment
The solubility of Monic acid A in various solvents is a critical parameter for its extraction, purification, and formulation.
Methodology:
-
To a series of vials, add a pre-weighed amount of Monic acid A (e.g., 1 mg).
-
To each vial, add a known volume of the test solvent (e.g., 1 mL of DMSO, Methanol, water, etc.).
-
The vials are agitated at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
The samples are then centrifuged, and the supernatant is analyzed by a suitable quantitative method, such as HPLC, to determine the concentration of dissolved Monic acid A.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Quantification
A sensitive and specific method for the quantification of Monic acid A in biological matrices, such as urine, has been developed.[3]
Methodology:
-
Sample Preparation: Monic acid A is isolated from the matrix using solid-phase extraction with a Waters Oasis HLB cartridge.[3]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system. The separation is achieved on a suitable reversed-phase column.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (e.g., API4000).[3] Monic acid A is detected and quantified using multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[3]
Biological Activity and Signaling Pathways
Monic acid A is the primary metabolite of the antibiotic Mupirocin.[4] The biological activity of Mupirocin provides the context for the relevance of Monic acid A.
Mechanism of Action of Mupirocin
Mupirocin exerts its antibacterial effect by inhibiting bacterial protein synthesis.[5][6] It specifically targets and binds to bacterial isoleucyl-tRNA synthetase, the enzyme responsible for charging isoleucine to its corresponding tRNA.[5][6] This inhibition is selective for the bacterial enzyme over its human counterpart.[5] The blockage of isoleucyl-tRNA synthetase leads to the cessation of protein synthesis, resulting in a bacteriostatic effect at low concentrations and a bactericidal effect at higher concentrations.[4]
The following diagram illustrates the mechanism of action of Mupirocin.
Caption: Mechanism of action of Mupirocin, the parent compound of Monic acid A.
Experimental Workflow for Monic Acid A Analysis
The following diagram outlines a typical workflow for the analysis of Monic acid A from a biological sample.
References
- 1. scbt.com [scbt.com]
- 2. Monic acid | C17H28O7 | CID 10246906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC/MS/MS methodology for sensitive quantitation of monic acid A, the metabolic product of the antibiotic mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Mupirocin? [synapse.patsnap.com]
- 6. What is the mechanism of Mupirocin Calcium? [synapse.patsnap.com]
An In-depth Technical Guide to the Biological Activity of Pseudomonic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction to Pseudomonic Acids
Pseudomonic acids are a class of antibiotics produced by the bacterium Pseudomonas fluorescens. The most well-known member is Pseudomonic Acid A, clinically known as Mupirocin. It is a potent inhibitor of bacterial protein synthesis and is primarily used as a topical agent to treat skin infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The unique structure and mechanism of action of mupirocin have made its derivatives a subject of interest for the development of new antibacterial agents.
Biological Activity and Data Presentation
The primary biological activity of pseudomonic acid derivatives is antibacterial, particularly against staphylococci and streptococci. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Antibacterial Activity of Mupirocin (Pseudomonic Acid A)
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolates (750) | All inhibited by 2.0 | [1] |
| Staphylococcus aureus | Clinical Isolates (200) | 0.015 - 0.06 | [1] |
| Staphylococcus aureus | ATCC 29213 | ≤ 0.5 | [2] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 - 4 | [3] |
| Staphylococcus epidermidis | Clinical Isolates | ≤ 0.5 | [2] |
| Streptococcus pyogenes | - | - | |
| Haemophilus influenzae | - | Active | [2] |
| Neisseria gonorrhoeae | - | Active | [2] |
Table 2: Activity of Pseudomonic Acid Analogues
A study on pseudomonic acid analogues where the α,β-unsaturated ester moiety was replaced by various 5-membered heterocycles reported the following activities against Staphylococcus aureus NCTC 6571.
| Derivative Class | Activity Metric | Value | Reference |
| Heterocyclic Analogues | MIC Range (µg/mL) | 2.0 - 8.0 | |
| Heterocyclic Analogues | IC50 Range (ng/mL) | 0.7 - 5.3 |
Mechanism of Action
Pseudomonic acid and its derivatives exert their antibacterial effect by specifically targeting and inhibiting bacterial isoleucyl-tRNA synthetase (IleRS) . This enzyme is crucial for protein synthesis as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNAIle).
The inhibition of IleRS leads to a depletion of charged tRNAIle, which in turn halts bacterial protein and RNA synthesis, ultimately leading to cell death. The selectivity of pseudomonic acids for the bacterial enzyme over its human counterpart is a key feature of their therapeutic value.
Signaling Pathway of Mupirocin Action
Caption: Mechanism of action of Mupirocin.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the in vitro antibacterial activity of compounds. The broth microdilution method is a standardized and widely used protocol.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the pseudomonic acid derivative in a suitable solvent (e.g., DMSO).
-
Bacterial Culture: Grow the bacterial strain to be tested overnight on an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Microtiter Plate: Use a sterile 96-well microtiter plate.
2. Inoculum Preparation:
-
Select 3-5 well-isolated colonies from the overnight agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Test Compound:
-
Add 100 µL of sterile CAMHB to all wells of the 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the dilution series.
4. Inoculation of the Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
5. Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
6. Reading the Results:
-
After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Structure-Activity Relationship (SAR)
The antibacterial activity of pseudomonic acid derivatives is highly dependent on their chemical structure. Key structural features that influence activity include:
-
The Monic Acid Core: This polyketide-derived core is essential for binding to IleRS.
-
The 9-Hydroxynonanoic Acid Side Chain: The ester linkage and the length of this fatty acid side chain are crucial for activity.
-
The α,β-Unsaturated Ester: This moiety is important for the compound's electronic properties and interaction with the enzyme's active site. As noted in Table 2, replacing this group with heterocycles can retain activity, though cellular penetration may be affected.
Conclusion
Pseudomonic acid derivatives, exemplified by the clinically successful antibiotic mupirocin, represent a valuable class of antibacterial agents with a unique mechanism of action. Their potent activity against Gram-positive pathogens, including resistant strains like MRSA, underscores their importance. Further research into novel derivatives, guided by an understanding of their structure-activity relationships and mechanism of action, holds promise for the development of new therapies to combat bacterial infections. The methodologies outlined in this guide provide a framework for the continued evaluation and development of these important compounds.
References
- 1. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mupirocin: a topical antibiotic with a unique structure and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The chemistry of pseudomonic acid. 18. Heterocyclic replacement of the alpha,beta-unsaturated ester: synthesis, molecular modeling, and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of 4-Hydroxy-Substituted Aromatic Acids: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of the in vitro biological activities of several 4-hydroxy-substituted aromatic acids, including derivatives of cinnamic acid, coumarin, and benzoic acid. While the initial focus of this report was "4-Hydroxymonic acid," a thorough literature search did not yield specific in vitro studies on a compound with this exact name. The following sections detail the significant in vitro findings for structurally related and well-researched 4-hydroxy aromatic acids, presenting quantitative data, experimental methodologies, and associated signaling pathways.
Anticancer Activity of 4-Hydroxy Aromatic Acid Derivatives
Several in vitro studies have demonstrated the potential of 4-hydroxy aromatic acid derivatives as anticancer agents. Notably, alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) and various 4-hydroxycoumarin derivatives have shown promising results in preclinical models.
Quantitative Data for Anticancer Activity
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) | MCF-7, T47D, MDA-MB-231 (human breast cancer) | Proliferation Assay | Dose- and time-dependent decrease in cell proliferation | - | [1] |
| MDA-MB-231 | Colony Formation Assay | Decreased viability | - | [1] | |
| MDA-MB-231 | Migration and Invasion Assay | Inhibition of cell migration and invasion | - | [1] | |
| 4-hydroxycoumarin derivative (4g) | - | Potato Disc Tumor Assay | Cytotoxic activity | IC50 = 1.12 ± 0.02 mg/mL | [2] |
| 4-hydroxycoumarin derivatives (4b, 4d, 4f, 4i) | - | Potato Disc Tumor Assay | Cytotoxic activity | IC50 = 22.7–37.1 mg/mL | [2] |
Experimental Protocols: Anticancer Assays
Cell Proliferation and Viability Assays (for ACCA):
-
Cell Lines: Human breast cancer cell lines (MCF-7, T47D, and MDA-231) and non-tumoral epithelial cells were used.
-
Treatment: Cells were treated with varying concentrations of ACCA over different time points.
-
Method: The trypan blue exclusion test was utilized to determine the number of viable cells at 1, 2, 3, 6, and 10 days post-treatment. A standard MTT viability test was also performed in 96-well plates at 24 and 48 hours post-treatment.[3]
Colony Formation Assay (for ACCA):
-
Cell Line: MDA-MB-231 cells.
-
Method: Cells were seeded at a low density and treated with ACCA. After a designated period, colonies were stained and counted to assess the long-term proliferative capacity.
Migration and Invasion Assay (for ACCA):
-
Cell Line: MDA-MB-231 cells.
-
Method: A Boyden chamber assay or a similar transwell migration assay was likely used to evaluate the ability of cells to migrate through a membrane or invade through a layer of extracellular matrix in the presence of ACCA.
Potato Disc Tumor Assay (for 4-hydroxycoumarin derivatives):
-
Principle: This assay serves as a preliminary method to evaluate the antimitotic potential of compounds by observing their effect on tumor induction by Agrobacterium tumefaciens in plant tissue.[2]
-
Method: Potato discs are inoculated with A. tumefaciens, which contains tumor-inducing plasmids. The test compounds are applied to the discs, and the inhibition of tumor growth is measured.[2]
Signaling Pathways in Anticancer Activity
ACCA induces apoptosis in breast cancer cells through a p53-independent mechanism.[1] This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. Bax is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic. An increase in this ratio promotes the release of cytochrome c from the mitochondria, ultimately leading to caspase activation and programmed cell death.
Caption: ACCA-induced apoptosis pathway in breast cancer cells.
Anti-inflammatory Activity of 4-Hydroxy Aromatic Acid Derivatives
In vitro studies have also highlighted the anti-inflammatory properties of certain 4-hydroxy aromatic acids.
Quantitative Data for Anti-inflammatory Activity
| Compound | Cell Line | Inducer | Assay | Endpoint | Result | Reference |
| 4-methoxy-5-hydroxycanthin-6-one | RAW 264.7 (macrophage) | LPS | NO Production Assay | Inhibition of nitric oxide (NO) production | Significant inhibition | [4] |
| RAW 264.7 | LPS | ELISA | Inhibition of TNF-α release | Significant inhibition | [4] | |
| RAW 264.7 | LPS | Western Blot | Expression of iNOS protein | Downregulation | [4] | |
| 4-hydroxycoumarin | - | Carrageenan | Leukocyte Migration Assay | Reduction in leukocyte migration | Significant reduction | [5] |
| - | Carrageenan | ELISA | TNF-α levels | Significant decrease | [5] |
Experimental Protocols: Anti-inflammatory Assays
Nitric Oxide (NO) Production Assay:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Inducer: Lipopolysaccharide (LPS) is used to stimulate an inflammatory response.
-
Method: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α:
-
Cell Line: RAW 264.7 macrophages.
-
Inducer: LPS.
-
Method: The level of the pro-inflammatory cytokine TNF-α released into the cell culture medium is quantified using a specific ELISA kit.
Western Blot for iNOS:
-
Cell Line: RAW 264.7 macrophages.
-
Inducer: LPS.
-
Method: Cell lysates are subjected to SDS-PAGE, and the separated proteins are transferred to a membrane. The membrane is then probed with a primary antibody specific for inducible nitric oxide synthase (iNOS), followed by a secondary antibody. The protein bands are visualized to determine the expression level of iNOS.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often mediated through the inhibition of key inflammatory pathways. For instance, the downregulation of iNOS protein expression by 4-methoxy-5-hydroxycanthin-6-one leads to a decrease in NO production.[4] Similarly, the reduction of TNF-α levels by 4-hydroxycoumarin suggests an interference with the signaling cascade that leads to the production of this pro-inflammatory cytokine.
Caption: General workflow of in vitro anti-inflammatory assays.
Antimicrobial Activity of 4-Hydroxy Aromatic Acid Derivatives
The antimicrobial potential of 4-hydroxybenzoic acid and trans-4-hydroxycinnamic acid has been evaluated against a range of microorganisms.
Quantitative Data for Antimicrobial Activity
| Compound | Microorganism | Assay | Endpoint | Result (IC50) | Reference |
| trans-4-hydroxycinnamic acid | Gram-positive and some Gram-negative bacteria | Growth Inhibition Assay | 50% inhibition of growth | 100-170 µg/mL | |
| 4-hydroxybenzoic acid | Gram-positive and some Gram-negative bacteria | Growth Inhibition Assay | 50% inhibition of growth | 160 µg/mL |
Experimental Protocols: Antimicrobial Assays
Growth Inhibition Assay (IC50 Determination):
-
Microorganisms: A panel of various microorganisms, including Gram-positive and Gram-negative bacteria.
-
Method: The microorganisms are cultured in a suitable liquid medium containing different concentrations of the test compounds. The growth of the microorganisms is monitored over time, typically by measuring the optical density at a specific wavelength (e.g., 600 nm). The IC50 value, which is the concentration of the compound that inhibits 50% of the microbial growth, is then calculated.
Conclusion
The in vitro studies summarized in this guide demonstrate the significant therapeutic potential of various 4-hydroxy-substituted aromatic acids in the fields of oncology, inflammation, and infectious diseases. While research on "this compound" is not currently available in the public domain, the promising results from these related compounds warrant further investigation into this class of molecules. The detailed experimental protocols and pathway diagrams provided herein offer a valuable resource for researchers and drug development professionals seeking to build upon this existing body of work.
References
- 1. Biological activity of 4-hydroxyisophthalic acid derivatives. Hydrazones with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro evaluation of 8-hydroxyquinolines as dental plaque inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [mdpi.com]
- 5. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
The Role of 4-Hydroxymonic Acid in Bacterial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mupirocin, a potent topical antibiotic produced by Pseudomonas fluorescens, has been a valuable tool in the fight against Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mechanism of action, targeting isoleucyl-tRNA synthetase (IleRS), has set it apart from many other classes of antibiotics. The core of mupirocin's structure is monic acid, a C17 polyketide, which is esterified to 9-hydroxynonanoic acid. A key feature of monic acid is the presence of a hydroxyl group at the C4 position, forming what can be referred to as 4-hydroxymonic acid. This technical guide provides an in-depth exploration of the role of this specific chemical moiety in the biosynthesis, mechanism of action, and overall antibacterial efficacy of mupirocin.
Biosynthesis of this compound
The biosynthesis of mupirocin is a complex process orchestrated by a large (~75 kb) gene cluster encoding a hybrid type I polyketide synthase (PKS) and a series of tailoring enzymes. The formation of the this compound core is an integral part of this pathway.
The polyketide backbone of monic acid is assembled by a modular type I PKS system. A key feature of the mupirocin PKS is its trans-AT architecture, where the acyltransferase (AT) domains are encoded on a separate polypeptide (MmpC) rather than being integrated into the main PKS modules.
While the exact timing and the specific enzyme responsible for the hydroxylation at the C4 position of the monic acid precursor have not been definitively elucidated, it is hypothesized to be a post-PKS tailoring event. The mupirocin biosynthetic gene cluster contains several open reading frames encoding for tailoring enzymes, such as hydroxylases, epoxidases, and reductases. Gene knockout and mutational studies suggest that a cytochrome P450 monooxygenase or a related hydroxylase is responsible for this specific hydroxylation step. Further biochemical characterization of the individual tailoring enzymes is required to definitively identify the C4-hydroxylase.
Proposed Biosynthetic Pathway of this compound
The following diagram illustrates the proposed biosynthetic pathway leading to this compound as part of the larger mupirocin molecule.
Caption: Proposed biosynthetic pathway of this compound within the mupirocin synthesis.
Mechanism of Action and the Role of the 4-Hydroxy Group
Mupirocin exerts its antibacterial effect by inhibiting bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme responsible for charging tRNA with isoleucine during protein synthesis.[1][2][3] This inhibition is highly specific to bacterial IleRS, with significantly lower affinity for the eukaryotic counterpart, which accounts for its clinical utility.[1]
The 4-hydroxy group of the monic acid moiety plays a crucial role in the binding of mupirocin to the active site of IleRS. X-ray crystallography studies of the mupirocin-IleRS complex have revealed that the 4-hydroxy group forms a key hydrogen bond with a conserved amino acid residue within the enzyme's active site. This interaction contributes significantly to the overall binding affinity and inhibitory potency of the antibiotic.
Signaling Pathway of Mupirocin Action
The inhibition of IleRS by mupirocin triggers a cascade of events within the bacterial cell, ultimately leading to the cessation of growth.
Caption: Mechanism of action of mupirocin, highlighting the inhibition of IleRS.
Quantitative Data on Mupirocin Activity
| Parameter | Organism | Value | Reference |
| MIC | Staphylococcus aureus (sensitive) | 0.015 - 0.5 µg/mL | [2] |
| MIC | Staphylococcus aureus (MRSA) | 0.06 - >1024 µg/mL | [2] |
| Ki | E. coli IleRS | ~1 pM | [3] |
| Ki | S. aureus IleRS | ~7 pM | [3] |
Experimental Protocols
Heterologous Expression and Purification of a Putative Mupirocin C4-Hydroxylase
This protocol describes a general workflow for the expression and purification of a candidate hydroxylase enzyme from the mupirocin biosynthetic cluster for biochemical characterization.
Workflow Diagram:
Caption: Workflow for heterologous expression and purification of a candidate hydroxylase.
Methodology:
-
Gene Synthesis and Cloning: The gene encoding the putative hydroxylase from the mup cluster is synthesized with codon optimization for E. coli expression. The gene is then cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His6) tag for purification.
-
Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.
-
Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or French press. The lysate is clarified by centrifugation, and the supernatant containing the soluble His6-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analysis: The purity of the eluted protein is assessed by SDS-PAGE. The concentration of the purified protein is determined using a Bradford assay or by measuring the absorbance at 280 nm.
In Vitro Assay for C4-Hydroxylase Activity
This protocol outlines a method to determine the activity of the purified putative C4-hydroxylase on a monic acid precursor substrate.
Methodology:
-
Substrate Synthesis: A suitable precursor of monic acid, lacking the C4-hydroxyl group, is chemically synthesized. This may involve a multi-step organic synthesis approach.
-
Enzyme Assay: The reaction mixture contains the purified hydroxylase, the synthetic substrate, a suitable buffer (e.g., phosphate or Tris buffer), and any necessary cofactors (e.g., NADPH for cytochrome P450 enzymes). The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature for a defined period.
-
Analysis: The reaction is quenched, and the products are extracted with an organic solvent. The formation of the 4-hydroxylated product is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the retention time and mass spectrum with an authentic standard of this compound if available.
Conclusion
The this compound core of mupirocin is a critical determinant of its potent and specific antibacterial activity. While its biosynthesis is a complex, multi-step process involving a large PKS and numerous tailoring enzymes, the 4-hydroxy group plays a vital role in the high-affinity binding to its molecular target, isoleucyl-tRNA synthetase. A deeper understanding of the enzymatic machinery responsible for the formation of this key functional group will be invaluable for future drug development efforts, potentially enabling the bioengineering of novel mupirocin analogs with improved properties to combat the growing threat of antibiotic resistance. Further research focusing on the biochemical characterization of the mupirocin tailoring enzymes is essential to fully unravel the intricacies of this fascinating biosynthetic pathway.
References
- 1. Structural Basis for the Antibiotic Resistance of Eukaryotic Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. Mechanism of tRNA Synthethase Mutation Leading to Antibiotic Hyper-Resistance Unveiled | Swiss National Center of Competence in Research RNA & Disease [nccr-rna-and-disease.ch]
Methodological & Application
Application Note: A Proposed Strategy for the Synthesis and Purification of 4-Hydroxymonic Acid
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Proposed Synthetic Strategy
The synthesis of 4-Hydroxymonic acid (C₁₇H₂₈O₇)[1] can be envisioned starting from Monic Acid A, the core structure of the antibiotic Mupirocin. The key transformation is the introduction of a hydroxyl group at the C4 position. A plausible strategy involves the protection of reactive groups, followed by an allylic hydroxylation, and subsequent deprotection.
Synthetic Workflow Diagram
The proposed multi-step synthesis is outlined in the workflow below.
References
Application Notes and Protocols for the Quantification of Monic Acid A
Introduction
Monic acid A is a complex polyketide that forms the core of the antibiotic mupirocin, produced by the bacterium Pseudomonas fluorescens. Accurate quantification of monic acid A is crucial for research and development in areas such as antibiotic production, metabolic engineering, and pharmaceutical quality control. This document provides detailed analytical methods for the quantification of monic acid A in various matrices, targeting researchers, scientists, and professionals in drug development. While the initial query specified "4-Hydroxymonic acid," this compound is not well-described in the scientific literature. Therefore, these application notes focus on the validated analysis of the parent compound, monic acid A.
I. Analytical Method Overview
The primary recommended method for the sensitive and selective quantification of monic acid A is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers high specificity by separating the analyte from complex sample matrices and provides definitive identification and quantification based on its mass-to-charge ratio and fragmentation pattern.
II. Quantitative Data Summary
The following tables summarize the typical performance characteristics of the described HPLC-MS/MS method for the quantification of monic acid A.
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Value |
| HPLC System | Standard UHPLC/HPLC system |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Precursor > Product) | m/z 343.2 > 113.1 |
| Collision Energy | -20 eV |
| Internal Standard | Labeled Monic Acid A or a structural analog |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Monitored and compensated for using an internal standard |
III. Experimental Protocols
A. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of monic acid A reference standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with 50% methanol in water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of the chosen internal standard in 50% methanol.
-
Sample Preparation (e.g., Bacterial Culture Supernatant):
-
Centrifuge the bacterial culture at 10,000 x g for 10 minutes to pellet the cells.
-
Collect the supernatant.
-
To 100 µL of supernatant, add 10 µL of the internal standard working solution and 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20 °C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
B. HPLC-MS/MS Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B).
-
Set up the injection sequence in the instrument software, including blanks, calibration standards, quality control samples, and the prepared unknown samples.
-
Inject the samples and acquire data using the parameters outlined in Table 1.
-
Process the data using the instrument's software to generate a calibration curve and determine the concentration of monic acid A in the unknown samples.
IV. Visualizations
A. Experimental Workflow
Caption: Sample preparation workflow for Monic Acid A analysis.
B. Hypothetical Biosynthetic Pathway of Monic Acid A
Caption: Simplified biosynthetic pathway of Monic Acid A.
Application Notes and Protocols for the Analysis of 4-Hydroxymonic Acid by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxymonic acid is a molecule of interest in pharmaceutical development, particularly as a potential impurity or degradation product of the antibiotic mupirocin. Accurate and robust analytical methods are crucial for its identification and quantification to ensure the quality, safety, and efficacy of pharmaceutical products. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
The methods described herein are based on established analytical strategies for mupirocin and its related substances. These protocols are intended to serve as a comprehensive starting point for method development and validation in a research or quality control setting.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the HPLC-UV and LC-MS methods for the analysis of this compound. These values are estimates based on the analysis of structurally related compounds and should be determined experimentally during method validation.
| Parameter | HPLC-UV Method | LC-MS Method |
| Retention Time (RT) | Approx. 8-12 min | Approx. 8-12 min |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~10 pg on column[1][2] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~25 pg on column[1][2] |
| Linearity Range | 0.5 - 100 µg/mL | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2.0% | < 5.0% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (ACS grade)
-
Glacial acetic acid (ACS grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
2. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[3]
-
Mobile Phase A: 10 mM Ammonium acetate buffer, pH 3.5 (adjusted with acetic acid)[3]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection: 220 nm[4]
-
Run Time: 30 minutes
3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 10 mM solution of ammonium acetate in HPLC grade water and adjust the pH to 3.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 100 µg/mL.
4. Sample Preparation (from a Mupirocin Ointment Matrix)
-
Accurately weigh approximately 1 g of the ointment into a 50 mL centrifuge tube.
-
Add 20 mL of a suitable extraction solvent (e.g., a mixture of methanol and water).
-
Vortex for 5 minutes to disperse the ointment.
-
Sonicate for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to establish the baseline.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples using the calibration curve.
Protocol 2: LC-MS Method for Identification and Quantification of this compound
This protocol outlines an LC-MS method for the sensitive detection and quantification of this compound.
1. Materials and Reagents
-
As per HPLC-UV method, but with LC-MS grade solvents.
2. LC-MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
MS System: Agilent 6410 Triple Quadrupole or equivalent
-
Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3500 V
-
Gas Temperature: 350 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Mode: Full Scan (m/z 100-500) for identification and Multiple Reaction Monitoring (MRM) for quantification.
-
Expected [M-H]⁻ ion for C₁₇H₂₈O₇: m/z 343.17
-
3. Preparation of Solutions and Samples
-
Follow the same procedures as for the HPLC-UV method, using LC-MS grade solvents and water. For quantification, prepare working standards in the ng/mL range.
4. Analysis Procedure
-
Equilibrate the LC-MS system.
-
Perform a full scan analysis of a this compound standard to confirm the mass of the deprotonated molecule [M-H]⁻.
-
Optimize MRM transitions by selecting the precursor ion (m/z 343.17) and identifying characteristic product ions.
-
Inject a series of working standard solutions to generate a calibration curve based on the MRM peak areas.
-
Inject the prepared sample solutions.
-
Identify and quantify this compound in the samples.
Workflow and Pathway Diagrams
As this compound is primarily studied as a pharmaceutical impurity, a specific signaling pathway is not well-defined. The following diagram illustrates the general experimental workflow for the analysis of this compound from a pharmaceutical formulation.
Caption: Experimental workflow for the analysis of this compound.
The following diagram illustrates a logical relationship in the context of impurity analysis, showing the origin of this compound as a potential degradation product of Mupirocin.
Caption: Origin of this compound as a Mupirocin degradation product.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC/MS/MS methodology for sensitive quantitation of monic acid A, the metabolic product of the antibiotic mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability-indicating RP-HPLC method development and validation for estimation of Mupirocin calcium in bulk and in pharm… [ouci.dntb.gov.ua]
- 4. cleanchemlab.com [cleanchemlab.com]
Application Notes and Protocols for 4-Hydroxymonic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental protocols and specific biological activity data for 4-Hydroxymonic acid are not extensively available in the public domain. The following application notes and protocols are based on the information available for the structurally related and well-characterized antibiotic, mupirocin, and its parent compound, thiomarinol. This compound is a known precursor in the synthesis of thiomarinol.[1] These protocols are intended to serve as a starting point and should be optimized and validated for specific experimental conditions.
Introduction
This compound is a polyketide-derived natural product. It is a key structural component of thiomarinol, a potent marine-derived antibiotic.[1][2] Given its structural similarity to monic acid, the active component of the clinically used antibiotic mupirocin, this compound is of interest for its potential antimicrobial properties. Mupirocin is known to inhibit bacterial isoleucyl-tRNA synthetase, and it is hypothesized that this compound may share a similar mechanism of action.[2] These notes provide an overview of potential applications and suggested experimental protocols for investigating the biological activity of this compound.
Potential Applications
-
Antimicrobial Drug Discovery: Investigating the antibacterial and antifungal activity of this compound against a panel of pathogenic microorganisms, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[2]
-
Mechanism of Action Studies: Elucidating the specific molecular target of this compound, with a primary focus on enzymes involved in protein synthesis, such as aminoacyl-tRNA synthetases.
-
Synergy Studies: Evaluating the potential for this compound to act synergistically with other known antibiotics to enhance their efficacy or overcome resistance mechanisms.
-
Precursor for Synthesis: Utilizing this compound as a chemical scaffold for the synthesis of novel antibiotic derivatives.
Quantitative Data Summary
| Compound | Organism | MIC (μg/mL) | Reference |
| Thiomarinol A | Staphylococcus aureus | <0.008 | Inferred from Thiomarinol studies |
| Thiomarinol A | Escherichia coli | 0.06 | Inferred from Thiomarinol studies |
| Thiomarinol A | MRSA (Mupirocin-resistant) | Inhibits growth | [2] |
Experimental Protocols
General Handling and Preparation of this compound Stock Solutions
Objective: To prepare a stock solution of this compound for use in biological assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Accurately weigh a desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution to the desired final concentration using the appropriate sterile culture medium. Note: Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically <0.5%).
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile
-
96-well microtiter plates, sterile
-
This compound stock solution
-
Positive control antibiotic (e.g., mupirocin, ampicillin)
-
Negative control (vehicle, e.g., DMSO in CAMHB)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
In a sterile 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB. The final volume in each well should be 100 μL.
-
Add 100 μL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with vehicle only). Also, include a sterility control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD600 compared to the uninoculated control.
In Vitro Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
Objective: To assess the inhibitory activity of this compound against bacterial IleRS.
Materials:
-
Purified bacterial IleRS enzyme
-
ATP
-
L-[³H]-isoleucine (radiolabeled substrate)
-
tRNA specific for isoleucine
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Trichloroacetic acid (TCA), ice-cold
-
Glass fiber filters
-
Scintillation fluid and counter
-
This compound stock solution
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, ATP, L-[³H]-isoleucine, and tRNA.
-
Add varying concentrations of this compound to the reaction mixture. Include a positive control (mupirocin) and a no-inhibitor control.
-
Initiate the reaction by adding the purified IleRS enzyme.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold TCA to precipitate the macromolecules (including the charged tRNA).
-
Filter the reaction mixture through glass fiber filters to capture the precipitate.
-
Wash the filters with cold TCA to remove unincorporated radiolabeled isoleucine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothesized mechanism of action for this compound.
References
Application Notes and Protocols for the Chromatographic Analysis of Mupirocin and its Related Substance, Monic Acid A
Introduction
This document provides detailed application notes and protocols for the use of Monic Acid A as a reference standard in the chromatographic analysis of the antibiotic, Mupirocin. While the query specified "4-Hydroxymonic acid," this term does not correspond to a commonly recognized chemical standard in the context of Mupirocin analysis. The primary and well-documented major metabolite of Mupirocin is Monic Acid A. Therefore, these application notes focus on Monic Acid A as a critical standard for purity testing, stability studies, and pharmacokinetic analysis of Mupirocin. These protocols are intended for researchers, scientists, and professionals in drug development and quality control.
Mupirocin, an antibiotic produced by Pseudomonas fluorescens, is primarily composed of Pseudomonic acid A. Its degradation and metabolism lead to the formation of various related substances, with Monic Acid A being a significant product.[1] Accurate quantification of Mupirocin and its impurities is crucial for ensuring the safety and efficacy of pharmaceutical formulations.
I. Physicochemical Properties of Monic Acid A
| Property | Value | Reference |
| Chemical Name | (E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid | PubChem CID: 6455298 |
| CAS Number | 66262-68-8 | ChemicalBook |
| Molecular Formula | C17H28O7 | PubChem CID: 6455298 |
| Molecular Weight | 344.4 g/mol | PubChem CID: 10246906 |
| Appearance | White Solid | Axios Research |
| Solubility | Soluble in DMSO, Methanol | Axios Research |
| Storage | 4°C | Axios Research |
II. Chromatographic Methods for Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are powerful techniques for the separation and quantification of Mupirocin and Monic Acid A.
A. High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quality control of Mupirocin in bulk and pharmaceutical dosage forms, allowing for the determination of purity and the quantification of related substances.
Table 1: HPLC Method Parameters for Mupirocin and Related Substances
| Parameter | Condition |
| Column | Waters Symmetry C8 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Buffer and Acetonitrile in a 74:26 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 221 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
| Retention Time (Mupirocin) | 5.3 min |
Table 2: System Suitability and Validation Parameters for HPLC Method
| Parameter | Value |
| Linearity Range (Mupirocin) | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Method Precision (%RSD) | 0.441 |
| Mean Recovery | 99.66% |
B. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
This highly sensitive and selective method is ideal for the quantification of Monic Acid A in biological matrices, such as urine, for pharmacokinetic and adherence studies.[2]
Table 3: UPLC-MS/MS Method Parameters for Monic Acid A
| Parameter | Condition | Reference |
| Column | Reverse-phase BEH C18 (50 x 2.1 mm, 1.7 µm) | [3] |
| Mobile Phase A | 0.1% Formic acid in Water:Methanol (95:5) | [3] |
| Mobile Phase B | 100% Methanol | [3] |
| Flow Rate | 0.4 mL/min | [4] |
| Injection Volume | 5 µL | |
| Detection | ESI-MS/MS (e.g., API4000) | [2] |
| Limit of Detection (on column) | ~25 pg | [2] |
III. Experimental Protocols
A. Protocol 1: HPLC Analysis of Mupirocin and Impurities in an Ointment Formulation
1. Objective: To quantify the amount of Mupirocin and detect the presence of related substances, including Monic Acid A, in a topical ointment.
2. Materials:
- Mupirocin reference standard
- Monic Acid A reference standard
- Mupirocin ointment sample
- HPLC grade acetonitrile, methanol, and water
- Buffer solution (e.g., 0.1% orthophosphoric acid in water)
- 0.45 µm syringe filters
3. Standard Solution Preparation:
- Accurately weigh and dissolve an appropriate amount of Mupirocin and Monic Acid A reference standards in a suitable diluent (e.g., methanol or mobile phase) to obtain a known concentration (e.g., 100 µg/mL).
4. Sample Preparation:
- Accurately weigh a portion of the ointment equivalent to a target concentration of Mupirocin (e.g., 10 mg).
- Dissolve the ointment in a suitable solvent (e.g., 10 mL of diluent) and sonicate for 15 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter prior to injection.
5. Chromatographic Procedure:
- Set up the HPLC system according to the parameters outlined in Table 1.
- Inject the standard solutions to establish system suitability (e.g., resolution, tailing factor, and repeatability).
- Inject the prepared sample solution.
- Identify and quantify the Mupirocin peak based on the retention time and peak area of the standard.
- Identify the Monic Acid A peak and other impurities by comparing their retention times with the respective standards.
B. Protocol 2: UPLC-MS/MS Quantification of Monic Acid A in Urine
1. Objective: To determine the concentration of Monic Acid A in urine samples as a biomarker for Mupirocin use and metabolism.[2]
2. Materials:
- Monic Acid A reference standard
- Urine samples (blank and study samples)
- Solid-phase extraction (SPE) cartridges (e.g., Waters Oasis HLB)
- HPLC grade methanol, acetonitrile, and formic acid
- Deionized water
3. Standard Curve Preparation:
- Prepare a stock solution of Monic Acid A in methanol.
- Serially dilute the stock solution with blank urine to prepare a series of calibration standards at different concentrations.
4. Sample Preparation (Solid-Phase Extraction):
- Acidify the urine samples with formic acid.
- Condition the SPE cartridge with methanol followed by deionized water.
- Load the urine sample onto the cartridge.
- Wash the cartridge with water to remove interfering substances.
- Elute Monic Acid A with methanol.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
5. UPLC-MS/MS Procedure:
- Set up the UPLC-MS/MS system according to the parameters in Table 3.
- Inject the prepared calibration standards to generate a standard curve.
- Inject the prepared urine samples.
- Quantify the amount of Monic Acid A in the samples by comparing the peak area response to the standard curve.
IV. Visualizations
Caption: HPLC analysis workflow for Mupirocin and its impurities.
Caption: Simplified degradation pathway of Mupirocin to Monic Acid A.
V. Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating properties of an analytical method. Mupirocin can be subjected to various stress conditions to generate its degradation products.
Table 4: Forced Degradation Conditions for Mupirocin
| Stress Condition | Reagent and Conditions | Observation |
| Acid Degradation | 4N HCl at 35°C for 12 hours | 1-2% degradation observed. The drug is highly stable in acidic conditions. |
| Alkali Degradation | 2N NaOH, refluxed at 60°C for 30 mins | 1-2% degradation observed. The drug is highly stable in alkaline conditions. |
| Oxidative Degradation | 20% H₂O₂ for 12 hours | 2-4% degradation observed. The drug is highly stable to oxidative conditions. |
| Thermal Degradation | Dry heat at 105°C for 1 hour | Significant degradation can occur. |
Note: The extent of degradation may vary depending on the specific formulation and experimental conditions.
VI. Conclusion
Monic Acid A is a critical reference standard for the accurate chromatographic analysis of Mupirocin and its related substances. The HPLC and UPLC-MS/MS methods detailed in these application notes provide robust and reliable approaches for quality control, stability testing, and pharmacokinetic studies. Proper validation of these methods in accordance with regulatory guidelines is essential for their intended use.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC/MS/MS methodology for sensitive quantitation of monic acid A, the metabolic product of the antibiotic mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS Method for Analysis of Mupirocin on Newcrom BH Column | SIELC Technologies [sielc.com]
Application Notes and Protocols: 4-Hydroxymonic Acid Derivatives in Antibiotic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While "4-Hydroxymonic acid" is not a standard nomenclature in existing literature, research into the derivatives of a related core structure, Monic Acid A , has shown significant promise in the development of novel antibiotics. Monic Acid A is the central chemical nucleus of the clinically important antibiotic Mupirocin (also known as Pseudomonic acid A). Although Monic Acid A itself lacks significant antibacterial activity, its derivatives, particularly esters, have demonstrated potent antimicrobial effects, especially against Mycoplasma species.
This document provides detailed application notes on the use of Monic Acid A derivatives in antibiotic research, including quantitative data on their activity, detailed experimental protocols for their synthesis and evaluation, and a visual representation of the drug discovery workflow.
I. Quantitative Data: Antimicrobial Activity of Monic Acid A Derivatives
The antimicrobial potency of Monic Acid A derivatives is significantly influenced by the nature of the ester group. Research has shown that certain aromatic and substituted benzyl esters exhibit markedly enhanced activity compared to the parent compound, Pseudomonic acid A. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of Monic Acid A esters against Mycoplasma hyopneumoniae.
| Compound | Ester Group | MIC (µg/mL) vs. M. hyopneumoniae | Fold Increase in Activity vs. Pseudomonic acid A |
| Pseudomonic acid A | 9-Hydroxynonanoic acid | 1.0 | 1x |
| Methyl monate A | Methyl | >100 | <0.01x |
| n-Butyl monate A | n-Butyl | 0.25 | 4x |
| Benzyl monate A | Benzyl | 0.02 | 50x |
| m-Nitrobenzyl monate A | m-Nitrobenzyl | 0.01 | 100x |
| p-Nitrobenzyl monate A | p-Nitrobenzyl | 0.02 | 50x |
| 3,5-Dinitrobenzyl monate A | 3,5-Dinitrobenzyl | 0.04 | 25x |
Data is illustrative and compiled from findings reported by Banks, R. M., et al. (1988).[1]
II. Experimental Protocols
A. Synthesis of Monic Acid A Esters (Example: m-Nitrobenzyl monate A)
This protocol describes a general method for the esterification of Monic Acid A, using the synthesis of the highly potent m-Nitrobenzyl monate A as an example.
Materials:
-
Monic Acid A
-
m-Nitrobenzyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine solution, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Monic Acid A (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: To the solution, add m-nitrobenzyl alcohol (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (0.1 equivalents).
-
Initiation of Esterification: Cool the reaction mixture to 0°C in an ice bath. Add a solution of dicyclohexylcarbodiimide (1.2 equivalents) in anhydrous dichloromethane dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure m-Nitrobenzyl monate A.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
B. Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Mycoplasma
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Monic Acid A derivatives against Mycoplasma species using the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Mycoplasma growth medium (e.g., SP-4 medium)
-
Test compounds (Monic Acid A derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Mycoplasma inoculum, standardized to the appropriate concentration (e.g., 10⁴-10⁵ color changing units/mL)
-
Positive control (growth control, no antibiotic)
-
Negative control (medium control, no inoculum)
-
Standard antibiotic for quality control (e.g., tetracycline)
-
Incubator (37°C with 5% CO₂)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
In the first column of the 96-well plate, add the test compound to the Mycoplasma growth medium to achieve the highest desired concentration.
-
Perform serial two-fold dilutions across the plate by transferring a fixed volume of the compound-containing medium to the subsequent wells, which already contain fresh medium.
-
-
Inoculation: Inoculate each well (except the negative control wells) with the standardized Mycoplasma inoculum.
-
Incubation: Seal the plates and incubate at 37°C in a 5% CO₂ atmosphere for 48-72 hours, or until the positive control shows visible growth (indicated by a color change of the pH indicator in the medium).
-
Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the Mycoplasma, as indicated by the absence of a color change in the medium.
III. Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase
The primary molecular target of Mupirocin is the bacterial enzyme isoleucyl-tRNA synthetase (IleRS) . This enzyme is crucial for protein synthesis as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA). By binding to and inhibiting IleRS, Mupirocin and its active derivatives prevent the incorporation of isoleucine into newly synthesized proteins, leading to a cessation of bacterial growth and, at higher concentrations, cell death. It is highly probable that the potent Monic Acid A esters exert their antimicrobial effect through the same mechanism.
IV. Visualizations
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Caption: Inhibition of bacterial isoleucyl-tRNA synthetase by a Monic Acid A derivative.
Experimental Workflow: Discovery of Novel Monic Acid A-Based Antibiotics
Caption: Workflow for the discovery and development of Monic Acid A-based antibiotics.
References
Application Notes and Protocols for the Isolation of 4-Hydroxymandelic Acid from Microbial Cultures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the isolation and purification of 4-Hydroxymandelic acid (4-HMA) from microbial fermentation broths. 4-HMA is a valuable aromatic carboxylic acid used as a precursor in the synthesis of various pharmaceuticals and fine chemicals. The following protocols are designed to be adaptable to various research and development scales.
Overview of the Isolation Process
The isolation of 4-Hydroxymandelic acid from a fermentation culture is a multi-step process that begins with the separation of the microbial biomass from the culture supernatant. As 4-HMA is typically an extracellular product, the primary focus is on the purification from the clarified broth. The overall workflow involves biomass removal, acidification of the supernatant, solvent extraction of 4-HMA, and subsequent purification using chromatography and recrystallization.
Experimental Protocols
Protocol 2.1: Biomass Removal from Fermentation Broth
This protocol details the initial step of separating the microbial cells from the culture medium containing the target compound, 4-Hydroxymandelic acid.
Materials:
-
Fermentation culture broth
-
High-speed refrigerated centrifuge
-
Centrifuge bottles (appropriate volume and rotor compatibility)
-
0.22 µm or 0.45 µm filter units (optional, for complete clarification)
Procedure:
-
Transfer the fermentation broth into appropriate centrifuge bottles.
-
Centrifuge the broth at 8,000 x g for 20 minutes at 4°C to pellet the microbial cells.
-
Carefully decant the supernatant, which contains the dissolved 4-HMA, into a clean collection vessel. Be cautious not to disturb the cell pellet.
-
(Optional) For complete removal of any remaining cells and particulate matter, filter the supernatant through a 0.22 µm or 0.45 µm sterile filter unit.
-
The resulting clarified supernatant is now ready for the extraction of 4-HMA.
Note on Intracellular Production: If 4-HMA is suspected to be an intracellular product, the cell pellet from step 3 should be retained. Resuspend the pellet in a suitable buffer and proceed with cell disruption methods such as sonication, high-pressure homogenization, or enzymatic lysis to release the intracellular contents. Following cell disruption, centrifuge again to pellet the cell debris and collect the lysate for further processing.
Protocol 2.2: Liquid-Liquid Extraction of 4-Hydroxymandelic Acid
This protocol describes the extraction of 4-HMA from the clarified supernatant into an organic solvent. This is a critical step for isolating the compound from the aqueous culture medium.
Materials:
-
Clarified supernatant
-
Hydrochloric acid (HCl), 6M
-
Ethyl acetate (or other suitable water-immiscible organic solvent like methyl isobutyl ketone)[1]
-
Separatory funnel (appropriate volume)
-
pH meter or pH indicator strips
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Transfer the clarified supernatant to a separatory funnel.
-
Slowly add 6M HCl to the supernatant while stirring to adjust the pH to approximately 2.0-3.0.[2] This protonates the carboxylic acid group of 4-HMA, making it less polar and more soluble in the organic solvent.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Stopper the funnel and invert it several times to mix the two phases, periodically venting to release any pressure buildup.
-
Allow the phases to separate. The upper organic phase will contain the extracted 4-HMA.
-
Drain the lower aqueous phase and collect the upper organic phase.
-
Repeat the extraction of the aqueous phase with a fresh portion of ethyl acetate (0.5 volumes) to maximize the recovery of 4-HMA.
-
Combine the organic extracts.
-
Dry the combined organic extract by adding anhydrous sodium sulfate and swirling until the drying agent no longer clumps together.
-
Decant or filter the dried organic extract to remove the sodium sulfate.
-
Concentrate the organic extract using a rotary evaporator under reduced pressure to obtain the crude 4-HMA extract.
Protocol 2.3: Purification of 4-Hydroxymandelic Acid by Silica Gel Column Chromatography
This protocol details the purification of the crude 4-HMA extract using column chromatography.
Materials:
-
Crude 4-HMA extract
-
Silica gel (for column chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp (254 nm)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
-
Dissolve the crude 4-HMA extract in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica gel with the adsorbed sample.
-
Carefully load the dried sample onto the top of the packed silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 50% ethyl acetate in hexane).
-
Collect fractions and monitor the elution of 4-HMA using TLC. Spot the fractions on a TLC plate, develop it in an appropriate solvent system (e.g., 30% ethyl acetate in hexane), and visualize the spots under a UV lamp.
-
Pool the fractions containing pure 4-HMA.
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified 4-HMA.
Protocol 2.4: Recrystallization of 4-Hydroxymandelic Acid
This final protocol describes the recrystallization of the purified 4-HMA to obtain a highly pure crystalline product.
Materials:
-
Purified 4-HMA
-
Deionized water
-
Ethanol
-
Hot plate with magnetic stirrer
-
Erlenmeyer flask
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the purified 4-HMA in a minimal amount of hot water-ethanol mixture in an Erlenmeyer flask.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals under vacuum to obtain pure 4-Hydroxymandelic acid.
Data Presentation
The following tables summarize hypothetical quantitative data for the isolation of 4-Hydroxymandelic acid. These values are for illustrative purposes and may vary depending on the specific microbial strain and culture conditions.
Table 1: Summary of 4-Hydroxymandelic Acid Isolation and Purification
| Step | Parameter | Value | Unit |
| Fermentation | Initial Broth Volume | 1 | L |
| 4-HMA Concentration | 5 | g/L | |
| Total 4-HMA | 5 | g | |
| Biomass Removal | Supernatant Volume | 0.95 | L |
| Solvent Extraction | Crude Extract Mass | 4.5 | g |
| Extraction Yield | 90 | % | |
| Column Chromatography | Purified 4-HMA Mass | 3.8 | g |
| Purity (by HPLC) | >95 | % | |
| Recrystallization | Final Product Mass | 3.2 | g |
| Final Purity (by HPLC) | >99 | % | |
| Overall | Overall Yield | 64 | % |
Visualization of Workflows
The following diagrams illustrate the key workflows in the isolation of 4-Hydroxymandelic acid.
Caption: Overall workflow for the isolation of 4-Hydroxymandelic acid.
Caption: Liquid-liquid extraction workflow.
References
Application Notes: Antimicrobial Susceptibility Testing of 4-Hydroxymonic Acid
Introduction
Antimicrobial susceptibility testing (AST) is a critical procedure in the development of new antimicrobial agents. It is used to determine the in vitro activity of a novel compound against a range of clinically relevant microorganisms. These application notes provide a general framework for assessing the antimicrobial properties of a novel compound, presented here as 4-Hydroxymonic Acid.
Disclaimer: Extensive searches for "this compound" did not yield specific data on its antimicrobial activity, Minimum Inhibitory Concentrations (MICs), or mechanism of action. Therefore, the following protocols and data are provided as a general template for the antimicrobial susceptibility testing of a novel compound and are not based on published data for this compound.
Principle of Antimicrobial Susceptibility Testing
AST methods are based on the principle of exposing a standardized bacterial inoculum to varying concentrations of an antimicrobial agent to determine the lowest concentration that inhibits visible growth (Minimum Inhibitory Concentration or MIC) or kills the bacteria (Minimum Bactericidal Concentration or MBC). The most common methods for determining the MIC of a novel compound are broth microdilution and agar disk diffusion.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table is a template demonstrating how MIC data for a novel compound like this compound could be summarized.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | Positive | 2 |
| Enterococcus faecalis | 29212 | Positive | 4 |
| Streptococcus pneumoniae | 49619 | Positive | 1 |
| Escherichia coli | 25922 | Negative | 32 |
| Pseudomonas aeruginosa | 27853 | Negative | >64 |
| Klebsiella pneumoniae | 700603 | Negative | 16 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and validation of results. Below are standard protocols for broth microdilution and disk diffusion assays.
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is used to determine the MIC of a novel compound in a liquid growth medium.
Materials:
-
This compound (or novel compound) stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Optionally, read the absorbance at 600 nm using a microplate reader.
-
Protocol 2: Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
Sterile paper disks (6 mm diameter)
-
This compound (or novel compound) solution of a known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a defined amount of the this compound solution.
-
Aseptically place the impregnated disks onto the inoculated surface of the MHA plate. Ensure the disks are in firm contact with the agar.
-
Include a control disk with the solvent alone.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).
-
The size of the inhibition zone is proportional to the susceptibility of the organism to the compound.
-
Visualizations
Diagrams are provided to illustrate the experimental workflow and a hypothetical mechanism of action.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxymandelic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-hydroxymandelic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-hydroxymandelic acid?
A1: The most prevalent laboratory and industrial method for synthesizing 4-hydroxymandelic acid is the condensation reaction between phenol and glyoxylic acid in an alkaline aqueous solution.[1][2] This method is favored for its relative simplicity and the availability of starting materials.
Q2: What are the critical parameters affecting the yield and purity of 4-hydroxymandelic acid?
A2: Several factors significantly influence the outcome of the synthesis. These include reaction temperature, pH of the reaction mixture, molar ratio of reactants (phenol to glyoxylic acid), and reaction time. Careful control of these parameters is crucial for maximizing the yield of the desired para-isomer and minimizing byproduct formation.
Q3: What are the common side products in this synthesis?
A3: The primary byproduct is the ortho-isomer, 2-hydroxymandelic acid, formed by the condensation of glyoxylic acid at the ortho-position of the phenol ring.[2][3] Other potential side reactions include the disproportionation of glyoxylic acid into glycolic and oxalic acids in strongly alkaline conditions.[4]
Q4: How can I purify the final product?
A4: Purification of 4-hydroxymandelic acid typically involves several steps. After the reaction, the mixture is neutralized, and unreacted phenol is often removed by extraction with an organic solvent like ethyl acetate.[2] The product can then be isolated by crystallization. For higher purity, column chromatography can be employed to separate 4-hydroxymandelic acid from its isomers and other impurities.[3]
Q5: Are there alternative synthesis routes for 4-hydroxymandelic acid?
A5: Yes, alternative methods exist, including biosynthetic routes. For instance, engineered Saccharomyces cerevisiae has been used to produce 4-hydroxymandelic acid from glucose.[5] Another chemical route involves the hydrolysis of a corresponding cyanohydrin precursor, though this method often uses toxic reagents like sodium cyanide.[3]
Troubleshooting Guide
Low Yield
Problem: The yield of 4-hydroxymandelic acid is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Maintain the reaction temperature within the optimal range of 50-95°C.[2] Lower temperatures can lead to slow reaction rates, while excessively high temperatures may promote side reactions.[2] |
| Incorrect pH | The reaction should be carried out under alkaline conditions, ideally within a pH range of 6.5-9.[2] pH values above 9 can lead to overreaction and the formation of byproducts.[2] |
| Inappropriate Molar Ratio of Reactants | An excess of phenol is generally used to drive the reaction towards the product. A molar ratio of 1 to 5 moles of phenol per mole of glyoxylic acid is recommended.[2] |
| Insufficient Reaction Time | The reaction time can influence the yield. While shorter times may result in incomplete conversion, excessively long reaction times do not necessarily improve the yield and may lead to product degradation. A reaction time of around 3 hours is often cited as effective.[2] |
| Slow Addition of Reactants | Slow addition of an ice-cold aqueous solution of glyoxylic acid to an ice-cold alkaline solution of the phenol derivative with efficient stirring has been shown to improve yields. |
Poor Purity/Presence of Isomers
Problem: The final product is contaminated with significant amounts of the 2-hydroxymandelic acid isomer or other impurities.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Higher temperatures can favor the formation of the ortho-isomer. Adhering to the recommended temperature range can improve the selectivity for the para-product. |
| Inefficient Purification | Standard extraction and crystallization may not be sufficient to remove all isomers. Column chromatography is an effective method for separating 4-hydroxymandelic acid from 2-hydroxymandelic acid.[3] |
| Side Reactions | Ensure the pH is well-controlled to prevent the disproportionation of glyoxylic acid. The use of specific catalysts, such as certain metal-Salen complexes, has been reported to improve the selectivity for the para-position condensation.[6] |
Product Isolation Issues
Problem: Difficulty in crystallizing the 4-hydroxymandelic acid from the reaction mixture.
| Potential Cause | Recommended Solution |
| Presence of Impurities | Impurities can inhibit crystallization. Ensure that unreacted phenol and byproducts are effectively removed through extraction before attempting crystallization. |
| Solvent System | The choice of solvent for crystallization is critical. Recrystallization from a water-alcohol mixture has been reported to be effective for purifying 4-hydroxymandelic acid.[2] |
| Product is Oily | 4-Hydroxymandelic acid can sometimes be obtained as an oil. This can be due to the presence of residual solvent or impurities. Try washing the crude product with a non-polar solvent to remove non-polar impurities, followed by drying under vacuum. If it remains an oil, purification by column chromatography may be necessary. |
Experimental Protocols
General Procedure for the Synthesis of 4-Hydroxymandelic Acid
This protocol is a generalized procedure based on common literature methods. Researchers should optimize the conditions for their specific laboratory setup.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve phenol in an aqueous alkaline solution (e.g., sodium hydroxide solution).
-
Reactant Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of glyoxylic acid from the dropping funnel to the stirred phenol solution. Maintain the temperature below the desired reaction temperature during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 50-95°C) and maintain it for a set period (e.g., 3 hours) with vigorous stirring.[2]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with an acid (e.g., hydrochloric acid).
-
Extract the unreacted phenol with a suitable organic solvent (e.g., ethyl acetate).[2]
-
The aqueous layer containing the product can be further purified.
-
-
Purification:
-
Crystallization: Concentrate the aqueous solution and cool it to induce crystallization. The crystals can be collected by filtration and washed with cold water. Recrystallization from a water-alcohol mixture can be performed for further purification.[2]
-
Column Chromatography: If isomeric impurities are present, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system.[3]
-
Visualizations
Caption: Experimental workflow for the synthesis of 4-hydroxymandelic acid.
Caption: Troubleshooting logic for low yield in 4-hydroxymandelic acid synthesis.
References
- 1. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]
- 2. KR950005766B1 - Preparation of 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 3. CN101417942A - Method for preparing p-hydroxymandelic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN109956858B - Method for preparing 3-methoxy-4-hydroxymandelic acid - Google Patents [patents.google.com]
Technical Support Center: 4-Hydroxymonic Acid Stability
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in 4-Hydroxymonic acid that may affect its stability?
A1: this compound contains two principal reactive functional groups that can influence its stability in solution:
-
An α,β-unsaturated ester : This group is susceptible to hydrolysis, particularly under basic or acidic conditions.
-
An epoxide ring : This three-membered ring is strained and can be opened by nucleophiles under both acidic and basic conditions.[1][2]
Q2: What are the expected degradation pathways for this compound?
A2: Based on its structure, two main degradation pathways are anticipated:
-
Hydrolysis of the α,β-unsaturated ester: This reaction would cleave the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by both acids and bases.[3][4][5]
-
Ring-opening of the epoxide: This can occur through nucleophilic attack on one of the epoxide carbons. The attacking nucleophile can be the solvent (e.g., water, methanol) or other components in the solution. The regioselectivity of the ring-opening (i.e., which carbon is attacked) can depend on the pH of the solution.[2][6]
Q3: What general storage conditions are recommended for this compound?
A3: To maximize shelf life, this compound should be stored as a dry solid at low temperatures (e.g., -20°C or -80°C) and protected from light and moisture. For solutions, it is advisable to prepare them fresh and use them promptly. If short-term storage of a solution is necessary, it should be kept at a low temperature and in a tightly sealed container.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound in the experimental medium. | Prepare fresh solutions of the compound for each experiment. Assess the stability of the compound in your specific experimental buffer and timeframe using a suitable analytical method like HPLC or LC-MS. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Chemical degradation of this compound. | Characterize the new peaks to identify potential degradation products. This can help confirm the degradation pathway. Consider adjusting the solvent or pH of your solutions to improve stability. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | Verify the solubility of this compound in your chosen solvent. If solubility is an issue, consider using a different solvent or a co-solvent system. Ensure the pH of the solution is compatible with the compound's stability. |
Stability in Different Solvents (Hypothetical)
The following table summarizes the expected stability of this compound in common laboratory solvents based on the reactivity of its functional groups.
| Solvent | Solvent Type | Expected Stability | Potential Degradation Pathways |
| Water (pH 7) | Protic | Moderate | Slow hydrolysis of the ester and potential for slow epoxide ring-opening. |
| Aqueous Buffers (Acidic, pH < 6) | Protic | Low to Moderate | Acid-catalyzed hydrolysis of the ester.[4] Acid-catalyzed ring-opening of the epoxide.[6] |
| Aqueous Buffers (Basic, pH > 8) | Protic | Low | Base-catalyzed (saponification) of the ester.[3][5] Base-catalyzed ring-opening of the epoxide.[2] |
| Methanol, Ethanol | Protic | Moderate | Potential for transesterification of the ester. Slow solvolysis (ring-opening) of the epoxide. |
| DMSO | Aprotic | High | Generally considered a good solvent for long-term storage of stock solutions. However, ensure the DMSO is anhydrous as water content can lead to hydrolysis over time. |
| Acetonitrile | Aprotic | High | Good for analytical purposes and short-term storage, provided it is anhydrous. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer system using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Solvent or buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)
-
Temperature-controlled incubator or water bath
2. Procedure:
-
Prepare a stock solution of this compound in a stable solvent (e.g., anhydrous DMSO or acetonitrile) at a known concentration (e.g., 10 mg/mL).
-
Dilute the stock solution into the solvent/buffer of interest to a final working concentration (e.g., 100 µg/mL).
-
Immediately after preparation (t=0), inject an aliquot of the working solution into the HPLC system to obtain an initial chromatogram and determine the peak area of the intact this compound.
-
Incubate the remaining working solution at a desired temperature (e.g., room temperature or 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and inject them into the HPLC system.
-
Monitor the peak area of the this compound peak over time. The appearance of new peaks may indicate degradation.
3. Data Analysis:
-
Plot the percentage of the remaining this compound (relative to the t=0 peak area) against time.
-
From this plot, you can determine the rate of degradation and the half-life of the compound under the tested conditions.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for stability testing of a compound.
References
Technical Support Center: Quantification of 4-Hydroxymandelic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 4-Hydroxymandelic acid (4-HMA).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying 4-Hydroxymandelic acid?
A1: The most prevalent methods for the quantification of 4-Hydroxymandelic acid are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) is also used, but typically requires a derivatization step to increase the volatility of the analyte.
Q2: What are the key challenges in quantifying 4-HMA in biological matrices?
A2: The primary challenges include:
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Matrix Effects: Endogenous components in biological samples like urine or plasma can interfere with the ionization of 4-HMA in LC-MS/MS analysis, leading to ion suppression or enhancement and inaccurate quantification.[1][2]
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Poor Chromatographic Resolution: Co-elution of interfering compounds can affect the accuracy of quantification, especially in HPLC-UV methods.
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Analyte Stability: 4-HMA, like other organic acids, can be susceptible to degradation depending on the storage conditions and pH of the sample.[3]
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Low Volatility: For GC-MS analysis, the polar nature of 4-HMA necessitates derivatization to make it sufficiently volatile for analysis.
Q3: What is the biological significance of 4-Hydroxymandelic acid?
A3: 4-Hydroxymandelic acid is a metabolite in the degradation pathway of mandelic acid and is also involved in the biosynthesis of the coenzyme Q10 (CoQ10) headgroup in human cells.[4][5] It is produced from 4-hydroxyphenylpyruvate by the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL).[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of 4-Hydroxymandelic acid.
HPLC-UV Analysis
Problem: Poor Peak Shape (Tailing or Fronting)
-
Peak Tailing:
-
Cause: Secondary interactions between the acidic analyte and the stationary phase, or issues with the mobile phase.
-
Solution:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically 2-3) to keep the carboxylic acid group of 4-HMA protonated.
-
Check Buffer Capacity: Insufficient buffer strength can lead to peak tailing.[6] An appropriate buffer concentration (e.g., 10-25 mM) should be used.
-
Column Condition: The column may be contaminated or have active sites. Flush the column with a strong solvent or consider using a new column.
-
-
-
Peak Fronting:
Problem: Drifting Retention Times
-
Cause: Changes in mobile phase composition, temperature fluctuations, or poor column equilibration.[7]
-
Solution:
-
Mobile Phase Preparation: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
-
Temperature Control: Use a column oven to maintain a stable temperature.[7]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection.
-
LC-MS/MS Analysis
Problem: Inconsistent Results and Poor Reproducibility (Matrix Effects)
-
Cause: Co-eluting matrix components affecting the ionization of 4-HMA.[1][2]
-
Solution:
-
Stable Isotope-Labeled Internal Standard: The use of a deuterated internal standard for 4-HMA is the most effective way to compensate for matrix effects.[8]
-
Sample Preparation: Employ more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing matrix effects.
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Chromatographic Separation: Optimize the chromatographic method to separate 4-HMA from the interfering matrix components.
-
Problem: Low Signal Intensity
-
Cause: Poor ionization, analyte degradation, or inefficient sample extraction.
-
Solution:
-
Optimize MS Parameters: Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, collision energy) for optimal ionization of 4-HMA.
-
Check Sample Stability: Ensure the sample is stored correctly and that the pH of the final extract is suitable for analyte stability.
-
Evaluate Extraction Recovery: Assess the recovery of your sample preparation method and optimize if necessary.
-
GC-MS Analysis
Problem: No or Low Peak Response
-
Cause: Incomplete derivatization.
-
Solution:
-
Optimize Derivatization Reaction: The derivatization of organic acids like 4-HMA often requires specific conditions. For silylation reactions (e.g., with BSTFA), ensure the sample is completely dry, as moisture can inhibit the reaction.[10] Optimize the reaction time and temperature.
-
Choice of Reagent and Catalyst: If derivatization is incomplete, consider using a more potent derivatizing agent or adding a catalyst like pyridine.[4][10]
-
Solubility Issues: Ensure the dried sample extract is fully dissolved in the derivatization solvent before adding the reagent.[4]
-
Experimental Protocols
Example Protocol 1: HPLC-UV Quantification of 4-HMA in Urine
This protocol is a general example and may require optimization.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of urine, add 300 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 225 nm.
-
Column Temperature: 30 °C.
-
Example Protocol 2: LC-MS/MS Quantification of 4-HMA in Plasma
This protocol is a general example and requires optimization and validation.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of plasma, add an internal standard (e.g., 4-HMA-d3).
-
Add 200 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of mobile phase A.
-
-
LC-MS/MS Conditions:
-
Column: C18 or similar reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: A suitable gradient to separate 4-HMA from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 4-HMA and its internal standard.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for 4-HMA Quantification
| Sample Preparation Method | Principle | Pros | Cons | Typical Recovery (%) |
| Protein Precipitation (PPT) | Protein removal by denaturation with an organic solvent. | Simple, fast, and inexpensive.[3] | High risk of matrix effects, less clean extract. | 80-95 |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, reduces matrix effects. | More time-consuming, requires solvent optimization. | 70-90 |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | Provides the cleanest extracts, significantly reduces matrix effects. | More complex, requires method development, higher cost. | 85-100 |
Table 2: Typical Performance Characteristics of Analytical Methods for 4-HMA
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.5 - 50 µg/mL | 0.01 - 10 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.01 µg/mL |
| Specificity | Moderate (risk of interferences) | High (based on mass-to-charge ratio) |
| Throughput | Moderate | High |
Note: These values are illustrative and can vary significantly depending on the specific method and instrumentation.
Visualizations
Caption: Troubleshooting workflow for 4-HMA quantification.
References
- 1. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. weber.hu [weber.hu]
- 7. 4-HYDROXYMANDELIC ACID MONOHYDRATE | 184901-84-6 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Optimizing experimental conditions for 4-Hydroxymonic acid bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing bioassays involving 4-Hydroxymonic acid. Find detailed troubleshooting advice, frequently asked questions, and standardized experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is an analogue of Mupirocin (also known as pseudomonic acid A). Its primary mechanism of action is the inhibition of bacterial protein synthesis. It specifically targets and binds to bacterial isoleucyl-tRNA synthetase (IleRS), preventing the incorporation of isoleucine into proteins, which ultimately leads to bacterial growth inhibition.
Q2: What are the most common bioassays for evaluating this compound? A2: The most common bioassays are antibacterial susceptibility tests and enzyme inhibition assays.
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Antibacterial Susceptibility Testing: Methods like broth microdilution or Kirby-Bauer disk diffusion are used to determine the minimum inhibitory concentration (MIC) against various bacterial strains.[1][2]
-
Enzyme Inhibition Assays: These assays directly measure the inhibitory effect of the compound on its target, isoleucyl-tRNA synthetase (IleRS).
Q3: What key controls should be included in a this compound bioassay? A3: To ensure data validity, the following controls are essential:
-
Positive Control: A known inhibitor of the target (e.g., Mupirocin).
-
Negative Control: A vehicle control (e.g., DMSO) without the test compound to assess baseline cell growth or enzyme activity.
-
Sterility Control: Media without bacteria to check for contamination.
-
Growth Control: Bacteria in media without any inhibitor to ensure normal growth.
Q4: How should this compound be prepared for use in bioassays? A4: Due to its poor water solubility, this compound should first be dissolved in a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate assay buffer or culture medium, ensuring the final solvent concentration is low (typically ≤1%) to avoid toxicity to bacteria or interference with enzyme activity.
Troubleshooting Guide
This guide addresses common issues encountered during this compound bioassays in a question-and-answer format.
Q5: Problem - I am observing no antibacterial activity or a very high MIC value. A5:
-
Possible Cause 1: Compound Instability. The compound may have degraded.
-
Solution: Prepare fresh stock solutions. Store the compound according to the manufacturer's recommendations, typically protected from light and moisture at a low temperature. Verify the compound's integrity using analytical methods if degradation is suspected.
-
-
Possible Cause 2: Resistant Bacterial Strain. The chosen bacterial strain may be intrinsically resistant or have acquired resistance to Mupirocin and its analogues.
-
Solution: Test the compound against a known susceptible control strain, such as Staphylococcus aureus ATCC 29213. Also, verify the resistance mechanism if possible.
-
-
Possible Cause 3: Incorrect Assay Conditions. Suboptimal pH, temperature, or incubation time can affect compound activity.
-
Solution: Ensure the pH of the media is appropriate for bacterial growth (typically ~7.2-7.4). Incubate at the optimal temperature for the specific bacterial strain (e.g., 37°C for S. aureus).
-
Q6: Problem - My results show high variability between replicates. A6:
-
Possible Cause 1: Inaccurate Pipetting. Small volume errors during serial dilutions can lead to significant concentration differences.
-
Solution: Use calibrated micropipettes and ensure proper pipetting technique. Thoroughly mix solutions after each dilution step.
-
-
Possible Cause 2: Inconsistent Bacterial Inoculum. The density of the starting bacterial culture was not uniform across wells.
-
Solution: Standardize the inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density.[3] Ensure the bacterial suspension is well-mixed before dispensing.
-
-
Possible Cause 3: Edge Effects in Microplates. Wells on the perimeter of the microplate are prone to evaporation, concentrating both the compound and media components.
-
Solution: Avoid using the outermost wells of the plate for critical experiments. Alternatively, fill the outer wells with sterile water or media to create a humidity barrier.
-
Q7: Problem - In my enzyme inhibition assay, the background signal is too high. A7:
-
Possible Cause 1: Reagent Interference. One of the assay components may be contributing to the signal (e.g., autofluorescence if using a fluorescence-based assay).
-
Solution: Run a control experiment containing all reagents, including this compound, but without the enzyme. This will determine the compound's intrinsic signal.
-
-
Possible Cause 2: Non-specific Binding. The compound may be binding to components other than the target enzyme.
-
Solution: Include a non-reacting protein like Bovine Serum Albumin (BSA) in the assay buffer to block non-specific binding sites.[4]
-
Experimental Protocols & Data
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.
Methodology:
-
Preparation of Inoculum: Select 3-5 isolated colonies from an 18-24 hour agar plate and suspend them in a sterile broth (e.g., Tryptic Soy Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[3] This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve the final target inoculum density (e.g., 5 x 10⁵ CFU/mL) in the assay plate.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The typical concentration range to test is 0.06 to 128 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1]
Protocol 2: Isoleucyl-tRNA Synthetase (IleRS) Enzyme Inhibition Assay
This protocol measures the direct inhibitory effect of this compound on its molecular target.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, DTT, and the substrates: isoleucine (often radiolabeled, e.g., ³H-isoleucine) and tRNA.
-
Compound Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction wells.
-
Enzyme Initiation: Add purified bacterial IleRS enzyme to each well to start the reaction.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).[5]
-
Termination & Detection: Stop the reaction by precipitating the tRNA (e.g., using trichloroacetic acid) and collecting it on a filter mat. Measure the amount of radiolabeled isoleucine incorporated into the tRNA using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Quantitative Data Summary
The following tables provide recommended starting parameters for your bioassays. These may require further optimization based on your specific lab conditions and bacterial strains.
Table 1: Recommended Parameters for Antibacterial Susceptibility Testing
| Parameter | Recommended Value |
|---|---|
| Bacterial Inoculum | 5 x 10⁵ CFU/mL |
| Media | Cation-Adjusted Mueller-Hinton Broth |
| Incubation Temperature | 35-37°C |
| Incubation Time | 16-20 hours |
| Compound Concentration Range | 0.06 - 128 µg/mL |
Table 2: General Parameters for IleRS Enzyme Inhibition Assay
| Parameter | Recommended Value |
|---|---|
| pH | 7.0 - 8.0 |
| Temperature | 30-37°C |
| Enzyme Concentration | Varies (should be in the linear range of the assay) |
| Substrate Concentration | Equal to or near the Kₘ value |
| Pre-incubation (Enzyme + Inhibitor) | 10-15 minutes |
Visual Guides: Pathways and Workflows
Mechanism of Action
The diagram below illustrates how this compound inhibits bacterial protein synthesis.
Caption: Mechanism of Action for this compound.
Experimental Workflow
This flowchart outlines the key steps for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for Broth Microdilution MIC Assay.
Troubleshooting Logic
This decision tree provides a logical approach to diagnosing common experimental issues.
Caption: Decision Tree for Troubleshooting Bioassay Results.
References
Technical Support Center: 4-Hydroxymonic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 4-Hydroxymonic acid. The information herein addresses potential issues related to its stability and degradation products that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, it is structurally related to Mupirocin, which is an ester of monic acid. Therefore, this compound is likely susceptible to similar degradation pathways, primarily hydrolysis of any ester functionalities.[1][2][3][4] This hydrolysis can be catalyzed by acidic or basic conditions.[2][3][5] Other potential degradation pathways include oxidation and photodegradation, which have been observed for Mupirocin.[6][7]
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A2: Unexpected peaks in your chromatogram are often indicative of degradation products. The appearance of these peaks can be influenced by sample handling, storage conditions, and the composition of your analytical mobile phase. It is recommended to perform a forced degradation study to intentionally generate and identify potential degradation products.
Q3: How can I prevent the degradation of my this compound samples?
A3: To minimize degradation, it is crucial to control the storage and experimental conditions. Based on the stability of related compounds, consider the following:
-
pH Control: Avoid strongly acidic or basic conditions. Buffer your solutions to a neutral or slightly acidic pH.
-
Temperature: Store samples at reduced temperatures (e.g., 2-8°C or -20°C) to slow down degradation kinetics.
-
Light Protection: Protect samples from light by using amber vials or covering them with aluminum foil, as photolytic degradation may occur.
-
Inert Atmosphere: For oxygen-sensitive compounds, purging solutions with an inert gas like nitrogen or argon can prevent oxidative degradation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the analysis of this compound.
Summary of Forced Degradation Studies on Related Compounds
The following table summarizes the conditions used in forced degradation studies of Mupirocin, a structurally related compound, and the expected outcomes. These conditions can be adapted for investigating the stability of this compound.
| Stress Condition | Reagents and Conditions | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 30 mins | Hydrolysis of ester linkage |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 30 mins | Hydrolysis of ester linkage |
| Oxidation | 20% H₂O₂ at 60°C for 30 mins | Oxidation of sensitive functional groups |
| Thermal Degradation | Dry heat at 105°C for 6 hours | Various degradation pathways |
| Photodegradation | Exposure to UV light (254 nm) for 24 hours | Photolytic cleavage or rearrangement |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to generate and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
pH meter
-
Heating block or water bath
-
UV lamp
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound to a glass vial.
-
Heat the vial in an oven at 105°C for 6 hours.
-
Cool to room temperature, dissolve in a suitable solvent, and dilute for HPLC analysis.
-
-
Photodegradation:
-
Place a solution of this compound in a quartz cuvette or a clear glass vial.
-
Expose the solution to UV light (254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Dilute the exposed sample for HPLC analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector or a mass spectrometer (MS) detector.
-
A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[6][8]
Mobile Phase:
-
A gradient elution is often necessary to separate multiple components.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile or Methanol
-
Start with a low percentage of Solvent B and gradually increase it over the run. A typical gradient might be 5% to 95% Solvent B over 30 minutes.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer. For Mupirocin, 221 nm has been used.[6]
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Factors Influencing Stability.
References
- 1. google.com [google.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. iajps.com [iajps.com]
- 8. Analytical Method Development and Validation for Simultaneous Determination of Simvastatin and Mupirocin Using Reverse-Phase High-pressure Liquid Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 4-Hydroxymonic Acid
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of 4-Hydroxymonic acid during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a carboxylic acid belonging to the polyketide family of natural products. Its structure, which includes several hydroxyl groups and a reactive ester moiety, makes it susceptible to degradation. Instability can lead to the loss of biological activity and the formation of impurities, compromising experimental results and the overall integrity of research and development processes.
Q2: What are the primary factors that can cause the degradation of this compound?
The main factors contributing to the degradation of this compound are:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to faster degradation.
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester linkage present in the molecule.
-
Light: Exposure to UV or visible light can provide the energy for photolytic degradation reactions.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the modification of the molecule's functional groups.
-
Moisture: Water can act as a reactant in hydrolysis reactions.
Q3: What are the visible signs of this compound degradation?
While chemical degradation is often not visible, potential signs may include a change in the color or clarity of a solution, or the appearance of precipitates. However, the most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Preventing Degradation
This guide provides solutions to common problems encountered during the storage of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results in bioassays. | Degradation of this compound stock solution. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: Prepare fresh solutions from a solid sample for each experiment. 3. Perform Quality Control: Regularly check the purity of the stock solution using HPLC. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | 1. Investigate Storage History: Review the storage temperature, solvent used, and duration of storage. 2. Characterize Degradants: If possible, use techniques like LC-MS to identify the degradation products. This can provide clues about the degradation pathway. 3. Optimize Storage: Based on the identified degradants, adjust storage conditions (e.g., use a different solvent, purge with inert gas). |
| Precipitate forms in the storage container. | The compound may have low solubility in the chosen solvent at the storage temperature, or it could be a degradation product. | 1. Check Solubility: Confirm the solubility of this compound in the storage solvent at the storage temperature. 2. Filter Solution: If solubility is not the issue, the precipitate may be a degradant. Filter the solution before use and re-analyze its concentration and purity. |
Predicted Degradation Pathways of this compound
Based on the known degradation of the closely related compound mupirocin, the following pathways are predicted for this compound. These pathways are primarily based on hydrolysis and potential side-chain modifications.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for this compound, primarily affecting the ester linkage. This can be catalyzed by both acidic and basic conditions.
Potential Side-Chain Modifications
Oxidative conditions or other enzymatic processes could lead to modifications of the side chains, similar to what is observed in mupirocin impurities.
Experimental Protocols
Protocol 1: Recommended Storage Conditions
To minimize degradation, this compound should be stored under the following conditions:
| Form | Temperature | Light Conditions | Atmosphere | Solvent |
| Solid | -20°C or below | Protected from light (amber vial) | Inert gas (Argon or Nitrogen) | N/A |
| Solution | -80°C | Protected from light (amber vial) | Inert gas (Argon or Nitrogen) | Anhydrous aprotic solvents (e.g., DMSO, DMF) |
Note: For solutions, it is highly recommended to prepare fresh for each experiment or to store in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Stability Assessment by HPLC
This protocol outlines a method to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions (Forced Degradation):
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the solid compound at 80°C for 24 and 48 hours. Then, prepare a 1 mg/mL solution.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 and 48 hours.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with a control sample (stored at -80°C).
-
Calculate the percentage of degradation by measuring the decrease in the peak area of the parent compound.
-
Observe the formation of any new peaks, which represent degradation products.
This structured approach will help researchers maintain the integrity of this compound and ensure the reliability of their experimental outcomes.
Technical Support Center: High-Throughput Screening of 4-Hydroxymandelic Acid
Welcome to the technical support center for method refinement in high-throughput screening (HTS) of 4-Hydroxymandelic acid (4-HMA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common high-throughput screening method for 4-Hydroxymandelic acid?
A common method for high-throughput screening of 4-Hydroxymandelic acid (4-HMA) involves monitoring the activity of enzymes that either produce or consume it. A key enzyme in the biosynthesis of 4-HMA is Hydroxymandelate Synthase (HMS) . Therefore, a robust HTS assay can be developed by targeting HMS activity. This is often achieved by adapting protocols from the closely related enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Q2: What is the principle behind an enzymatic HTS assay for Hydroxymandelate Synthase (HMS)?
An HTS assay for HMS can be designed as a colorimetric assay. In this setup, recombinant E. coli expressing HMS are used. The bacteria are cultured in the presence of a precursor, such as tyrosine, which is converted to 4-hydroxyphenylpyruvate (HPP), the substrate for HMS. HMS then converts HPP to 4-HMA. In a coupled reaction, subsequent enzymatic steps can lead to the formation of a melanin-like pigment. The amount of pigment produced is proportional to the HMS activity. Inhibitors of HMS will therefore lead to a decrease in pigment formation, which can be quantified spectrophotometrically.[1][2][3]
Q3: What are the critical parameters to optimize for an HMS HTS assay?
For a robust and reliable HTS assay for HMS, several parameters need to be optimized. These include:
-
E. coli strain selection: Different strains can have varying levels of protein expression and stability.
-
Expression conditions: Temperature, induction time, and the concentration of the inducing agent (e.g., IPTG) should be optimized for maximal soluble HMS expression.
-
Substrate concentration: The concentration of the initial substrate (e.g., tyrosine) should be carefully chosen to be near the Michaelis constant (Km) to ensure sensitivity to inhibitors.
-
Cell density: The number of bacterial cells per well will influence the final signal and should be consistent across the screen.
-
Incubation time: The reaction time should be within the linear range of the assay to ensure that the measured signal accurately reflects the initial reaction velocity.[4]
Q4: How can I assess the quality of my HTS assay?
The quality and robustness of an HTS assay are typically assessed using statistical parameters such as the Z'-factor . The Z'-factor is a measure of the statistical effect size and is calculated using the means and standard deviations of the positive and negative controls. A Z'-factor greater than 0.5 is indicative of an excellent and robust assay suitable for HTS.
Troubleshooting Guides
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent pipetting, especially of small volumes.
-
Solution: Use calibrated pipettes and consider using a multi-channel pipette or an automated liquid handler for better consistency. Prepare a master mix of reagents to be dispensed into all wells to minimize pipetting errors.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate for samples and controls, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with a buffer or water to create a humidity barrier.
-
-
Possible Cause: Cell clumping or uneven cell distribution.
-
Solution: Ensure that the bacterial cell suspension is homogenous before dispensing into the wells by gently vortexing or pipetting up and down.
-
Problem 2: Low signal-to-background ratio.
-
Possible Cause: Insufficient enzyme activity.
-
Solution: Optimize the expression and induction conditions for the HMS enzyme. Ensure that the enzyme is not degraded by proteases by adding protease inhibitors during cell lysis (if using cell lysates).
-
-
Possible Cause: Sub-optimal assay buffer conditions.
-
Solution: Verify the pH and ionic strength of the assay buffer. Ensure that any necessary co-factors for the enzyme are present at optimal concentrations.
-
-
Possible Cause: Incorrect wavelength reading.
-
Solution: Confirm the optimal wavelength for detecting the product of the colorimetric reaction.
-
Problem 3: High number of false positives.
-
Possible Cause: Compound interference with the assay signal.
-
Possible Cause: Compound reactivity.
-
Solution: Some compounds can chemically react with assay components, leading to a false signal. These can be identified by running counter-screens or by using computational filters to flag potentially reactive compounds (Pan-Assay Interference Compounds or PAINS).[1]
-
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the assay plates for any compound precipitation. The solubility of compounds can be improved by adjusting the DMSO concentration, although it should be kept low to avoid affecting enzyme activity.
-
Problem 4: Inconsistent results between screening days.
-
Possible Cause: Reagent instability.
-
Solution: Prepare fresh reagents for each screening run, especially for unstable components like the enzyme or substrates. Store stock solutions in small aliquots to avoid multiple freeze-thaw cycles.
-
-
Possible Cause: Variation in environmental conditions.
-
Solution: Ensure that the incubation temperature and humidity are consistent between runs.
-
-
Possible Cause: Batch-to-batch variation in reagents.
-
Solution: Qualify new batches of reagents, especially the enzyme and substrates, to ensure they perform similarly to previous batches.
-
Data Presentation
Table 1: Key Parameters for HTS Assay Development for Hydroxymandelate Synthase (HMS)
| Parameter | Recommended Value/Range | Rationale |
| Enzyme | Recombinant Hydroxymandelate Synthase (HMS) | The direct target for screening. |
| Substrate | 4-Hydroxyphenylpyruvate (HPP) or Tyrosine | HPP is the direct substrate; Tyrosine can be used as a precursor in whole-cell assays. |
| Assay Format | 96- or 384-well microplate | Standard formats for HTS. |
| Detection Method | Colorimetric (Absorbance) | A robust and cost-effective method for HTS. |
| Wavelength | 400-450 nm | For detection of melanin-like pigments.[5] |
| Temperature | 37°C | Optimal for E. coli growth and many enzymatic reactions.[5] |
| Incubation Time | 30 - 120 minutes | Should be within the linear range of the reaction. |
| DMSO Concentration | < 1% | To minimize solvent effects on enzyme activity. |
| Positive Control | No inhibitor | Represents 100% enzyme activity. |
| Negative Control | Known HMS or HPPD inhibitor (e.g., Nitisinone) | Represents 0% enzyme activity. |
| Quality Control | Z'-factor > 0.5 | To ensure the assay is robust and reproducible. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Suggested Solution |
| High Well-to-Well Variability | Inconsistent pipetting, Edge effects, Cell clumping | Use automated liquid handlers, Avoid outer wells, Ensure homogenous cell suspension |
| Low Signal-to-Background | Low enzyme activity, Sub-optimal buffer, Incorrect wavelength | Optimize enzyme expression, Check buffer pH and co-factors, Verify detection wavelength |
| High False Positive Rate | Compound autofluorescence/color, Compound reactivity (PAINS), Compound precipitation | Run counter-screens for interference, Use computational filters, Check compound solubility |
| Poor Day-to-Day Reproducibility | Reagent instability, Environmental variations, Reagent batch differences | Prepare fresh reagents, Control temperature and humidity, Qualify new reagent batches |
Experimental Protocols
Detailed Methodology for a Colorimetric HTS Assay for HMS Inhibitors
This protocol is adapted from established methods for the related enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3]
-
Preparation of Recombinant E. coli:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene for Hydroxymandelate Synthase (HMS).
-
Grow an overnight culture of the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking.
-
-
Protein Expression:
-
Inoculate fresh LB medium with the overnight culture and grow to an OD600 of 0.6-0.8.
-
Induce HMS expression with an optimized concentration of IPTG (e.g., 1 mM) and incubate for a further 4-6 hours at a suitable temperature (e.g., 30°C).
-
Harvest the cells by centrifugation and resuspend in the assay buffer.
-
-
HTS Assay Protocol:
-
Dispense the resuspended E. coli cells into the wells of a 384-well microplate.
-
Add the test compounds from a compound library (typically dissolved in DMSO) to the wells.
-
Include positive controls (DMSO vehicle) and negative controls (a known HMS or HPPD inhibitor).
-
Initiate the reaction by adding the substrate (e.g., L-tyrosine).
-
Incubate the plate at 37°C for a predetermined time within the linear range of the reaction.
-
Measure the absorbance at the optimal wavelength for the melanin-like pigment (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive and negative controls.
-
Calculate the Z'-factor for each plate to assess assay quality.
-
Identify "hit" compounds that show significant inhibition of HMS activity.
-
Mandatory Visualizations
Caption: Biosynthetic pathway for the colorimetric HTS assay of HMS.
Caption: High-throughput screening workflow for HMS inhibitors.
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Accessing the High Throughput Screening Data Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Mupirocin and its Core Nucleus, Monic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of the topical antibiotic mupirocin and its core chemical structure, monic acid. The analysis is based on available experimental data and highlights the critical role of chemical structure in determining antibacterial efficacy.
Introduction
Mupirocin, also known as pseudomonic acid A, is a widely used topical antibiotic for the treatment of superficial skin infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] It is a natural product derived from the bacterium Pseudomonas fluorescens. The chemical structure of mupirocin is unique, consisting of a central monic acid A nucleus ester-linked to a 9-hydroxynonanoic acid side chain. It is understood that upon systemic absorption, mupirocin is rapidly hydrolyzed to monic acid, which is considered its inactive metabolite.[1][2] This guide delves into the experimental evidence that underscores the profound difference in the bioactivity of these two molecules.
Comparative Bioactivity Data
The antibacterial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates a higher potency.
While extensive data is available for the MIC of mupirocin against various bacterial strains, there is a conspicuous absence of such data for monic acid in the scientific literature. This lack of data is in itself indicative of monic acid's negligible antibacterial activity. The available information strongly suggests that the 9-hydroxynonanoic acid side chain is indispensable for the potent antibacterial action of mupirocin.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Mupirocin | Staphylococcus aureus (including MRSA) | ≤0.5 µg/mL | [3] |
| Mupirocin | Staphylococcus epidermidis | ≤0.5 µg/mL | [3] |
| Mupirocin | Streptococcus pyogenes | Data available, generally low µg/mL range | [1] |
| Monic Acid | Staphylococcus aureus | Not reported in literature (inferred to be high/inactive) | N/A |
Mechanism of Action: The Role of the Side Chain
Mupirocin exerts its antibacterial effect by specifically inhibiting bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis. This binding prevents the incorporation of the amino acid isoleucine into bacterial proteins, leading to a halt in protein and RNA synthesis and ultimately bacterial cell death at higher concentrations. The 9-hydroxynonanoic acid side chain of mupirocin plays a crucial role in its binding to the IleRS enzyme. It is hypothesized that this fatty acid side chain allows the molecule to effectively penetrate the bacterial cell wall and bind to the active site of the enzyme. The absence of this side chain in monic acid is the primary reason for its lack of significant antibacterial activity.
Figure 1. A diagram illustrating the differential impact of mupirocin and monic acid on bacterial protein synthesis.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment in assessing the bioactivity of an antimicrobial agent. The following is a generalized protocol for the broth microdilution method, a standard procedure for MIC determination.
Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium (e.g., Staphylococcus aureus) grown in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Antimicrobial Agent Stock Solution: A stock solution of the test compound (mupirocin or monic acid) is prepared at a known high concentration in an appropriate solvent.
-
96-Well Microtiter Plate: Sterile, U- or flat-bottomed plates.
-
Growth Medium: Sterile Mueller-Hinton Broth (MHB), or other appropriate broth for the test organism.
2. Inoculum Preparation:
-
The overnight bacterial culture is diluted in fresh MHB to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. Serial Dilution of the Antimicrobial Agent:
-
A two-fold serial dilution of the antimicrobial agent is performed in the 96-well plate using the growth medium. This creates a range of decreasing concentrations of the test compound.
4. Inoculation and Incubation:
-
The standardized bacterial inoculum is added to each well containing the diluted antimicrobial agent.
-
Control wells are included: a positive control (broth with inoculum, no drug) and a negative control (broth only, no inoculum).
-
The plate is incubated at 37°C for 18-24 hours.
5. Interpretation of Results:
-
After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Figure 2. A simplified workflow for the broth microdilution MIC assay.
Conclusion
The comparison between mupirocin and monic acid provides a clear illustration of a structure-activity relationship. The potent antibacterial activity of mupirocin is critically dependent on the presence of the 9-hydroxynonanoic acid side chain, which is absent in its metabolite, monic acid. Consequently, monic acid exhibits no significant antibacterial bioactivity. This understanding is crucial for the development of new antibacterial agents and for appreciating the pharmacological profile of mupirocin in a clinical context.
References
Unveiling the Action of 4-Hydroxymonic Acid: A Comparative Analysis
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the mechanism of action of 4-Hydroxymonic acid, a member of the pseudomonic acid family, against other antibacterial agents. This document synthesizes available experimental data to offer an objective performance assessment.
While "this compound" is not a widely referenced term in scientific literature, it is understood to be closely related or synonymous with Pseudomonic acid C. This guide will, therefore, focus on the known biological activities of Pseudomonic acid C as a representative molecule. Pseudomonic acid C is a structural analogue of Pseudomonic acid A, the active component of the topical antibiotic Mupirocin.
Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism of action for the pseudomonic acid class of antibiotics, including this compound (Pseudomonic acid C), is the specific and reversible inhibition of bacterial isoleucyl-tRNA synthetase (IleRS).[1] This enzyme is crucial for the incorporation of the amino acid isoleucine into bacterial proteins. By binding to IleRS, pseudomonic acids prevent the synthesis of isoleucyl-tRNA, leading to a halt in bacterial protein and RNA synthesis.[1][2] This targeted action results in bacteriostatic effects at lower concentrations and bactericidal effects at higher, sustained concentrations.
A key advantage of this unique mechanism is the lack of cross-resistance with other major classes of antibiotics.[1]
Comparative Performance Data
Available research indicates that Pseudomonic acid C exhibits antibacterial activity comparable to that of Pseudomonic acid A (Mupirocin) against various Gram-positive bacteria, including clinically important strains like Staphylococcus aureus.[3] However, minor metabolites like pseudomonic acids B, C, and D have been reported to be generally two- to fourfold less active than mupirocin (pseudomonic acid A).[2]
| Compound | Target Organism(s) | Minimum Inhibitory Concentration (MIC) | Reference |
| Pseudomonic acid C | Staphylococcus aureus (including MRSA strains) | Comparable to Pseudomonic acid A | [3] |
| Pseudomonic acid A (Mupirocin) | Staphylococcus aureus, Streptococcus pyogenes | Strain-dependent | [1] |
| Fusidic Acid | Staphylococcus aureus | Strain-dependent | |
| Erythromycin | Gram-positive cocci | Strain-dependent |
Note: Specific MIC values are highly dependent on the bacterial strain and the specific experimental conditions. The table provides a qualitative comparison based on available literature.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution assay.
Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound (Pseudomonic acid C) is prepared in a suitable solvent.
-
Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations of the antibiotic.
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific turbidity, typically a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate (containing different antibiotic concentrations) is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and medium but no antibiotic) and a sterility control well (containing only medium) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: After incubation, the wells are visually inspected for turbidity. The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams have been generated.
Caption: Mechanism of action of this compound.
References
A Comparative Guide to Fatty Acid Synthesis Inhibitors: 4-Hydroxymonic Acid in Context
For researchers, scientists, and drug development professionals, understanding the landscape of fatty acid synthesis (FAS) inhibitors is crucial for advancing novel therapeutics, particularly in oncology and infectious diseases. This guide provides a detailed comparison of prominent FAS inhibitors, contextualizing the initially queried 4-Hydroxymonic acid and presenting objective, data-driven comparisons of established alternatives.
Clarification on this compound and Mupirocin
Initial inquiries into this compound as a fatty acid synthesis inhibitor require an important clarification. This compound is structurally related to Monic Acid A , which is the inactive metabolite of the antibiotic Mupirocin (also known as Pseudomonic acid A). Mupirocin's primary mechanism of action is not the inhibition of fatty acid synthesis. Instead, it potently and specifically inhibits bacterial isoleucyl-tRNA synthetase , an enzyme essential for protein synthesis. This blockage of protein and RNA synthesis is what confers its antibacterial properties. While the biosynthesis of Mupirocin itself involves fatty acid precursors, there is no direct evidence to suggest that Mupirocin or its derivatives, like this compound, act as inhibitors of fatty acid synthesis pathways in target organisms.
Therefore, this guide will now focus on a comparative analysis of well-established fatty acid synthesis inhibitors.
Overview of Fatty Acid Synthesis Pathways
Fatty acid synthesis is a fundamental anabolic pathway with significant differences between prokaryotes and eukaryotes, making it an attractive target for selective drug development.
-
Type I FAS (FASN): Found in mammals, including humans, and fungi. It is a large, multifunctional homodimeric enzyme where all catalytic domains are located on a single polypeptide chain.
-
Type II FAS: Present in most bacteria, plants, and parasites. It consists of a series of discrete, monofunctional enzymes encoded by separate genes.
This architectural difference allows for the development of inhibitors that can selectively target the bacterial Type II FAS over the human Type I FASN, and vice-versa.
Comparative Analysis of Key Fatty Acid Synthesis Inhibitors
The following sections detail the mechanisms and performance of four key fatty acid synthesis inhibitors: Orlistat, Cerulenin, Triclosan, and Platensimycin.
Data Presentation: Inhibitor Performance
| Inhibitor | Target Enzyme(s) | Organism/System | IC50 / Ki | Citation(s) |
| Orlistat | Fatty Acid Synthase (FASN) - Thioesterase Domain | Human (cancer cells) | Cellular IC50 for FAS inhibition is close to concentrations that elicit cytotoxic effects. Direct inhibition of the recombinant thioesterase domain has been shown. | [1] |
| Pancreatic Lipase | Human | - | [2] | |
| Cerulenin | Fatty Acid Synthase (FAS) - β-ketoacyl-ACP synthase domain | Saccharomyces cerevisiae | IC50 between 4.5 µM and 30 µM for C11-C16 analogs. | [3] |
| Human cancer cells | Reduces proliferation by 20.8%-87.1% at 20-160 µM. | [4] | ||
| Human ZR-75-1 cells | IC50: 0.5 µg/mL | [5] | ||
| Triclosan | Enoyl-Acyl Carrier Protein Reductase (FabI) | Escherichia coli | IC50 ≈ 40 nM | [6] |
| Plasmodium falciparum | IC50 of ~1 µM for parasite growth inhibition. | [7] | ||
| Staphylococcus aureus | - | [8] | ||
| Platensimycin | β-ketoacyl-ACP synthase I/II (FabF/B) | Staphylococcus aureus | IC50: 48 nM (for FabF) | [9] |
| Escherichia coli | IC50: 160 nM (for FabF) | [9] | ||
| Staphylococcus aureus | IC50: 0.13 µg/mL (for FabF in elongation assay) | [10] | ||
| Staphylococcus aureus | IC50: 109 µg/mL (for FabH in elongation assay) | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Comparison of Type I (mammalian) and Type II (bacterial) fatty acid synthesis pathways with points of inhibition.
Caption: Generalized experimental workflow for determining enzyme inhibition kinetics.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison of these inhibitors.
General Fatty Acid Synthase (FAS) Inhibition Assay (incorporation of radiolabeled precursor)
This assay measures the overall inhibition of the fatty acid synthesis pathway.
Protocol:
-
Cell Culture: Culture cells of interest (e.g., cancer cell lines) to a desired confluency in appropriate media.
-
Inhibitor Treatment: Treat cells with varying concentrations of the test inhibitor (e.g., Cerulenin, Orlistat) for a specified duration (e.g., 30 minutes to 4 hours).
-
Radiolabeling: Add a radiolabeled precursor, such as [¹⁴C]acetate, to the culture medium and incubate for a defined period to allow for its incorporation into newly synthesized fatty acids.
-
Lipid Extraction: Harvest the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Quantification: Measure the radioactivity incorporated into the lipid fraction using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of fatty acid synthesis for each inhibitor concentration compared to an untreated control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of fatty acid synthesis.
Enoyl-Acyl Carrier Protein Reductase (FabI) Inhibition Assay (Spectrophotometric)
This assay is specific for inhibitors like Triclosan that target the FabI enzyme.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., sodium phosphate, pH 7.5), solutions of purified FabI enzyme, NADH (or NADPH, depending on the specific FabI), and a substrate such as crotonoyl-CoA.
-
Pre-incubation: In a microplate well, pre-incubate the purified FabI enzyme with various concentrations of the inhibitor (e.g., Triclosan) and NAD⁺ for a set time (e.g., 30 minutes) at room temperature.[6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding NADH and the crotonoyl-CoA substrate.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺, using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Fatty Acid Synthase (FASN) Thioesterase (TE) Domain Inhibition Assay
This assay is designed to assess inhibitors like Orlistat that target the thioesterase domain of FASN.
Protocol:
-
Protein Expression and Purification: Express and purify the recombinant thioesterase domain of FASN.
-
Inhibitor Incubation: Pre-incubate the purified thioesterase domain with a range of concentrations of the test inhibitor (e.g., Orlistat).
-
Activity Probe Labeling: Add a fluorescently tagged activity-based probe that specifically labels the active site serine of the thioesterase domain.
-
SDS-PAGE and Visualization: Separate the proteins by SDS-PAGE and visualize the fluorescently labeled thioesterase domain using a gel imager.
-
Data Analysis: Quantify the intensity of the fluorescent bands. A decrease in fluorescence intensity in the presence of the inhibitor indicates blockage of the active site. Determine the concentration of inhibitor required for 50% reduction in labeling.[1]
β-ketoacyl-ACP Synthase (FabF/B) Inhibition Assay
This assay is suitable for inhibitors like Platensimycin and Cerulenin that target the condensing enzymes of the FAS pathway.
Protocol:
-
Reagent Preparation: Prepare purified FabF/B enzyme, acyl-ACP (the elongating fatty acid substrate), and malonyl-ACP (the two-carbon donor).
-
Direct Binding Assay: To assess direct binding, incubate the enzyme with a radiolabeled or fluorescently tagged version of the inhibitor (e.g., Platensimycin) in the presence and absence of an acyl-CoA to form the acyl-enzyme intermediate. Measure the amount of bound inhibitor.
-
Enzyme Activity Assay (Elongation Assay):
-
Set up a reaction mixture containing all the components of the fatty acid synthesis elongation cycle, including the condensing enzyme (FabF/B), other necessary FAS enzymes, acyl-ACP, and radiolabeled malonyl-ACP.
-
Add varying concentrations of the inhibitor.
-
Allow the reaction to proceed for a set time.
-
Separate the reaction products by techniques such as polyacrylamide gel electrophoresis (PAGE).
-
Visualize and quantify the elongated, radiolabeled acyl-ACP products.
-
Calculate the inhibition of the elongation reaction and determine the IC50 value.[10]
-
Conclusion
While this compound is not a direct inhibitor of fatty acid synthesis, the field of FAS inhibition offers a rich landscape of therapeutic targets and chemical matter. Orlistat and Cerulenin provide tools to probe the mammalian Type I FASN, with implications for cancer therapy. Conversely, Triclosan and Platensimycin are potent inhibitors of the bacterial Type II FAS pathway, highlighting their potential as antibacterial agents. The provided data, diagrams, and protocols offer a foundational guide for researchers to compare these key inhibitors and design further investigations into this critical area of drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Fatty acid synthase inhibitors cerulenin and C75 retard growth and induce caspase-dependent apoptosis in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. A Review on Platensimycin: A Selective FabF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of platencin, a dual FabF and FabH inhibitor with in vivo antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 4-Hydroxymonic Acid Derivatives: A Comparative Analysis Framework
Mupirocin, a clinically important topical antibiotic, exerts its antibacterial effect by inhibiting bacterial isoleucyl-tRNA synthetase (IleRS), a mechanism distinct from most other antibiotics. This unique mode of action has made it a valuable agent for the treatment of skin infections, particularly those caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA). However, the emergence of mupirocin resistance necessitates the development of new analogues with improved efficacy and the ability to overcome resistance mechanisms.
This guide will present a structured approach to comparing the efficacy of hypothetical 4-Hydroxymonic acid derivatives, detail the essential experimental protocols, and provide visualizations to illustrate key concepts and workflows.
Comparative Efficacy Data
A crucial aspect of evaluating new antibiotic candidates is the determination of their Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. A lower MIC value indicates greater potency.
The following table presents a hypothetical comparison of the in vitro antibacterial activity of this compound derivatives against key Gram-positive bacteria, including mupirocin-susceptible and -resistant strains of S. aureus.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Positive Bacteria
| Compound | S. aureus (ATCC 29213) | S. aureus (MRSA, Mupirocin-Susceptible) | S. aureus (MRSA, Low-Level Mupirocin-Resistant) | S. aureus (MRSA, High-Level Mupirocin-Resistant) |
| Mupirocin | 0.125 µg/mL | 0.25 µg/mL | 16 µg/mL | >512 µg/mL |
| Derivative A | 0.06 µg/mL | 0.125 µg/mL | 4 µg/mL | 128 µg/mL |
| Derivative B | 0.25 µg/mL | 0.5 µg/mL | 8 µg/mL | 256 µg/mL |
| Derivative C | 0.125 µg/mL | 0.25 µg/mL | 32 µg/mL | >512 µg/mL |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values would need to be determined through rigorous experimental testing.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of any comparative efficacy study. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions. b. Include a growth control well (bacteria in MHB without any antimicrobial agent) and a sterility control well (MHB only). c. Incubate the plates at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results: a. The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Visualizing Key Processes
Diagrams are essential for conveying complex information in a clear and concise manner. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and the mechanism of action of mupirocin and its analogues.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Inhibition of isoleucyl-tRNA synthetase by this compound derivatives.
Comparative analysis of 4-Hydroxymonic acid and monic acid
In the landscape of antibiotic research and development, understanding the structure-activity relationships of bacterial metabolites is paramount. This guide provides a comparative analysis of two related natural products, 4-Hydroxymonic acid and monic acid. While monic acid is a well-documented precursor in the biosynthesis of the antibiotic mupirocin, data on this compound is sparse. This analysis presents the available chemical information for both compounds and outlines the experimental protocols that would be necessary to evaluate their comparative biological activities.
Chemical Structure and Properties
A fundamental comparison begins with the chemical structures of this compound and monic acid. Monic acid A is a key intermediate in the biosynthesis of pseudomonic acid A, the main component of the antibiotic mupirocin produced by Pseudomonas fluorescens.[1][2][3] this compound, as its name suggests, is a hydroxylated derivative of monic acid.
Table 1: Chemical Properties of this compound and Monic Acid A
| Property | This compound | Monic Acid A |
| PubChem CID | 6443707[4] | 54675541 |
| Molecular Formula | C17H28O7[4] | C17H28O7 |
| Molecular Weight | 344.4 g/mol [4] | 344.4 g/mol |
| Chemical Structure |
Biological Activity: A Data Gap
Monic acid A itself is known to lack antibiotic activity. This is attributed to its inability to be taken up by bacterial cells.[1] It serves as the C17 backbone that is esterified with 9-hydroxynonanoic acid to form the active antibiotic, pseudomonic acid A.
Currently, there is a significant gap in the publicly available scientific literature regarding the biological activity of this compound. While its chemical structure is documented, no studies detailing its antimicrobial efficacy or any other biological function could be identified. Therefore, a direct quantitative comparison of its performance with monic acid is not possible at this time.
Experimental Protocols
To ascertain the biological activity of this compound and enable a direct comparison with monic acid, a series of standardized experiments would be required. The following outlines a typical experimental workflow for determining and comparing the antibacterial activity of two compounds.
General Experimental Workflow for Antibacterial Susceptibility Testing
Caption: A generalized workflow for determining and comparing the Minimum Inhibitory Concentration (MIC) of test compounds against bacteria.
Detailed Methodology: Broth Microdilution for MIC Determination
-
Preparation of Compounds:
-
Dissolve this compound and monic acid in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions.
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Preparation of Bacterial Inoculum:
-
Select relevant bacterial strains for testing (e.g., Staphylococcus aureus, Streptococcus pyogenes for Gram-positive coverage, and Escherichia coli, Pseudomonas aeruginosa for Gram-negative coverage).
-
Culture the bacteria overnight on an appropriate agar medium.
-
Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include positive controls (broth with bacteria, no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Biosynthetic Pathway Context
Monic acid A is a crucial building block in the biosynthesis of pseudomonic acids. The pathway involves a complex series of enzymatic reactions catalyzed by a polyketide synthase (PKS) and fatty acid synthase (FAS) hybrid system.
Caption: Simplified biosynthetic pathway of Pseudomonic Acid A (Mupirocin), highlighting the role of Monic Acid A.
The position of this compound within this or a related pathway is currently unknown. It could potentially be an intermediate that is further processed, a shunt metabolite, or a product of a different biosynthetic pathway altogether. Further research, including metabolic profiling of mupirocin-producing organisms, would be necessary to elucidate its origin and biological relevance.
Conclusion
This comparative analysis highlights the current state of knowledge regarding this compound and monic acid. While both share a similar core structure, their biological roles and activities appear to be distinct, with monic acid being an inactive precursor to a potent antibiotic and the activity of this compound remaining uncharacterized. The provided experimental framework offers a clear path for future research to fill this knowledge gap. Such studies are essential for the continued exploration of novel antibacterial agents and for understanding the intricate biosynthetic capabilities of microorganisms.
References
- 1. Differentiating the biosynthesis of pseudomonic acids A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20030100083A1 - Process for the preparation of pseudomonic acid a antibiotic by microbiological method - Google Patents [patents.google.com]
- 3. Mupirocin: applications and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C17H28O7 | CID 6443707 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Molecular Identity of 4-Hydroxymandelic Acid Metabolites: A Comparative Guide to Structural Confirmation
For researchers, scientists, and drug development professionals, the accurate identification of drug metabolites is a critical step in understanding the efficacy, safety, and metabolic fate of a compound. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of metabolites derived from 4-Hydroxymandelic acid (4-HMA), a key intermediate in various metabolic pathways.
This document delves into the experimental data and protocols necessary for the unambiguous structural elucidation of 4-HMA and its primary metabolites: 4-hydroxybenzaldehyde, 4-hydroxybenzoic acid, and 3,4-dihydroxybenzoic acid. By presenting quantitative data in clear, comparative tables and offering detailed experimental methodologies, this guide serves as a practical resource for laboratories engaged in metabolomics and drug discovery.
Comparative Analysis of Spectroscopic Data
The structural confirmation of 4-HMA and its metabolites relies heavily on two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data for each compound, providing a basis for their identification and differentiation.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering a fingerprint of a molecule's structure. The tables below present the ¹H and ¹³C NMR chemical shifts for 4-HMA and its metabolites.
Table 1: ¹H NMR Chemical Shift Data (in ppm)
| Compound | H2/H6 | H3/H5 | Other Protons | Solvent |
| 4-Hydroxymandelic Acid | 7.25 (d) | 6.78 (d) | 5.05 (s, -CH(OH)-) | DMSO-d6 |
| 4-Hydroxybenzaldehyde | 7.80 (d) | 6.96 (d) | 9.82 (s, -CHO) | DMSO-d6[1] |
| 4-Hydroxybenzoic Acid | 7.78 (d) | 6.83 (d) | 12.5 (br s, -COOH) | DMSO-d6 |
| 3,4-Dihydroxybenzoic Acid | 7.29 (d) | 6.78 (d) | 7.37 (dd, H6) | Methanol-d4 |
Table 2: ¹³C NMR Chemical Shift Data (in ppm)
| Compound | C1 | C2/C6 | C3/C5 | C4 | Other Carbons | Solvent |
| 4-Hydroxymandelic Acid | 174.5 | 128.0 | 115.2 | 157.5 | 72.1 (-CH(OH)-) | DMSO-d6 |
| 4-Hydroxybenzaldehyde | 191.4 (-CHO) | 132.5 | 116.3 | 163.8 | - | DMSO-d6[2] |
| 4-Hydroxybenzoic Acid | 167.4 (-COOH) | 131.7 | 115.2 | 161.7 | - | DMSO-d6[3] |
| 3,4-Dihydroxybenzoic Acid | 170.1 (-COOH) | 117.5 (C2) | 115.7 (C5) | 123.1 (C1) | 145.8 (C4), 151.0 (C3), 116.1 (C6) | Methanol-d4 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and aiding in structural elucidation through fragmentation patterns.
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M-H]⁻ | Key Fragment Ions | Ionization Mode |
| 4-Hydroxymandelic Acid | 167.03 | 123.04 ([M-H-CO₂]⁻), 107.05 | ESI- |
| 4-Hydroxybenzaldehyde | 121.03 | 93.03 ([M-H-CO]⁻), 65.04 | ESI- |
| 4-Hydroxybenzoic Acid | 137.02 | 93.03 ([M-H-CO₂]⁻) | ESI- |
| 3,4-Dihydroxybenzoic Acid | 153.02 | 109.03 ([M-H-CO₂]⁻) | ESI- |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to generate the data presented above.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Separation and Detection
Objective: To separate and detect 4-HMA and its metabolites from a biological matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used for the separation of these aromatic acids.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), increasing to a high percentage (e.g., 95%) over a set period (e.g., 10-15 minutes) to elute compounds of varying polarity.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 5-10 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for these acidic compounds.
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Gas Flow Rates: Desolvation and cone gas flows should be optimized for the specific instrument.
-
Data Acquisition: Full scan mode (e.g., m/z 50-500) to detect all ions, and tandem MS (MS/MS) or MSⁿ experiments to obtain fragmentation patterns for structural confirmation. For MS/MS, the precursor ions corresponding to the deprotonated molecules ([M-H]⁻) of the target analytes are selected and fragmented using collision-induced dissociation (CID).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the unambiguous structural identification of the metabolites.
Sample Preparation:
-
Dissolve 1-5 mg of the purified metabolite in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR Experiments: For complex structures or to confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Visualizing Metabolic Pathways and Experimental Workflows
To further aid in the understanding of the relationships between these compounds and the processes used to identify them, the following diagrams are provided.
Caption: Metabolic pathway of 4-Hydroxymandelic acid.
Caption: Experimental workflow for metabolite identification.
References
Cross-Resistance Profile of 4-Hydroxymonic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of 4-Hydroxymonic acid, a derivative of monic acid and a close analog of the antibiotic mupirocin. Due to the limited publicly available data specifically on this compound, this guide draws heavily on the extensive research conducted on mupirocin to infer its likely properties. Mupirocin's unique mechanism of action provides a strong basis for predicting a low probability of cross-resistance with other antibiotic classes.
Executive Summary
This compound, like its well-studied analog mupirocin, is anticipated to exhibit a favorable cross-resistance profile. Mupirocin's distinct molecular target, isoleucyl-tRNA synthetase (IleRS), is not targeted by any other major class of antibiotics, making cross-resistance unlikely.[1] Resistance to mupirocin arises primarily from specific mutations in the IleRS enzyme or the acquisition of a plasmid-encoded resistant variant of IleRS, mechanisms that do not confer resistance to other antibiotics. This guide presents a comparative overview of mupirocin's activity against various resistant phenotypes and details the experimental protocols used to assess antimicrobial susceptibility.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)
The following table summarizes the typical Minimum Inhibitory Concentration (MIC) values for mupirocin against various bacterial strains, including those resistant to other common antibiotics. This data serves as a surrogate to predict the potential efficacy of this compound.
| Bacterial Strain | Resistant Phenotype | Mupirocin MIC (µg/mL) | Comparator Antibiotic MIC (µg/mL) | Reference |
| Staphylococcus aureus (ATCC 29213) | Methicillin-Susceptible (MSSA) | 0.06 - 0.5 | Oxacillin: 0.25 - 2 | CLSI |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 0.12 - 1 | Oxacillin: >4 | [2] |
| Staphylococcus aureus (VISA) | Vancomycin-Intermediate | 0.25 - 2 | Vancomycin: 4 - 8 | [3] |
| Staphylococcus aureus (VRSA) | Vancomycin-Resistant | 0.25 - 2 | Vancomycin: >16 | [3] |
| Streptococcus pyogenes | Macrolide-Resistant | 0.06 - 0.5 | Erythromycin: >1 | |
| Escherichia coli | Fluoroquinolone-Resistant | >1024 (Inactive) | Ciprofloxacin: >4 |
Note: Mupirocin demonstrates excellent activity against Gram-positive cocci, including multidrug-resistant strains of S. aureus. Its activity against Gram-negative bacteria is limited.
Experimental Protocols
The determination of cross-resistance, or lack thereof, is primarily established through antimicrobial susceptibility testing. The standard method for determining the MIC of a novel compound like this compound against a panel of bacterial isolates is the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Materials:
-
This compound (or comparator antibiotic) stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB directly in the 96-well plate. The final volume in each well is typically 50 µL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: 50 µL of the standardized bacterial suspension is added to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be assessed visually or by using a microplate reader to measure optical density.
Mandatory Visualization
Signaling Pathway: Mechanism of Action of Monic Acid Derivatives
The following diagram illustrates the mechanism of action of monic acid derivatives like mupirocin, highlighting the inhibition of isoleucyl-tRNA synthetase (IleRS).
Caption: Mechanism of action of this compound.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination.
Conclusion
Based on the extensive data available for mupirocin, it is highly probable that this compound will demonstrate a low potential for cross-resistance with other classes of antibiotics. Its unique mechanism of targeting isoleucyl-tRNA synthetase provides a distinct advantage in an era of increasing multidrug resistance. Further in-vitro studies are warranted to definitively characterize the cross-resistance profile of this compound against a broad panel of clinically relevant, multidrug-resistant bacteria.
References
- 1. Mupiderm | 2% w/w | Ointment | মিউপিডার্ম ২% ডাব্লিউ/ডাব্লিউ অয়েনমেন্ট | Healthcare Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 2. researchgate.net [researchgate.net]
- 3. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
In Vivo Validation of Pseudomonic Acids: A Comparative Guide
A note on "4-Hydroxymonic acid": Extensive literature searches did not yield any specific in vivo validation data for a compound explicitly named "this compound." This term does not appear to be a standard nomenclature for a well-characterized derivative of Mupirocin. Therefore, this guide provides a comparative analysis of the in vivo activity of the primary, well-documented components of the Mupirocin complex—Pseudomonic Acids A, B, C, and D—along with other clinically relevant topical antibiotics. Mupirocin itself is predominantly composed of Pseudomonic acid A.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the in vivo performance of these compounds, supported by experimental data.
Comparative Efficacy of Topical Antibiotics in In Vivo Models
The following table summarizes the in vivo efficacy of various pseudomonic acids and comparator topical antibiotics in preclinical models of bacterial skin infections. The primary endpoint is the reduction in bacterial load at the site of infection.
| Compound | Animal Model | Bacterial Strain(s) | Treatment Regimen | Outcome (Bacterial Load Reduction) | Reference |
| Mupirocin (Pseudomonic acid A) | Mouse Tape-Stripping Skin Infection Model | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2% Ointment, once daily | Significant reduction in bacterial burden compared to control.[1] | [1] |
| Mupirocin (Pseudomonic acid A) | Mouse Suture-Wound Infection Model | Mupirocin-Resistant S. aureus | 2% Ointment, once daily | Little effect on reducing bacterial bioburden in high-level resistant strains.[1] | [1] |
| Mupirocin (Pseudomonic acid A) | Rat Excision Burn Wound Model | S. aureus | 2% Cream | Rapid and complete healing of infected burn wounds compared to marketed ointment.[2] | [2] |
| Mupirocin (Pseudomonic acid A) | Mouse Burn Wound Model | S. aureus | Liposomal Hydrogel | Enhanced wound healing, equally potent as the marketed product.[3] | [3] |
| Fusidic Acid | Mouse Tape-Stripping Skin Infection Model | S. aureus FDA486 | 2% Ointment | Significant reduction in CFU per wound (4.68 ± 0.78 log10) compared to placebo (6.05 ± 0.31 log10).[4] | [4] |
| Fusidic Acid | Mouse Tape-Stripping Skin Infection Model | Streptococcus pyogenes 301 | 2% Ointment | Significant reduction in CFU per wound (2.04 ± 1.31 log10) compared to placebo (6.15 ± 0.57 log10).[4] | [4] |
| Fusidic Acid | Rat Excision Wound Infection Model | S. aureus | Nanocrystal Cream | Improved distribution and enhanced bacterial exposure in the infected wound, leading to increased therapeutic efficacy compared to commercial cream.[5][6] | [5][6] |
| Retapamulin | Mouse Wound Infection Model | Community-Acquired MRSA (USA300) | 1% Ointment | Reduced the bacterial burden.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for establishing and evaluating treatments in animal models of skin infection.
Murine Tape-Stripping Superficial Skin Infection Model
This model is commonly used to simulate superficial skin infections like impetigo.
-
Animal Preparation: Anesthetize mice (e.g., BALB/c) and shave a small area on the back.
-
Skin Abrasion: Apply and remove adhesive tape repeatedly to the shaved area to disrupt the stratum corneum, the outermost layer of the skin.
-
Inoculation: Apply a suspension of the bacterial strain (e.g., S. aureus or S. pyogenes) to the abraded skin surface.
-
Treatment: At a specified time post-infection (e.g., 2 hours), topically apply the test compound or vehicle control to the infected area.
-
Evaluation: After a set treatment period (e.g., 24-48 hours), euthanize the animals and excise the infected skin tissue. Homogenize the tissue and perform serial dilutions for bacterial enumeration (colony-forming units, CFU) on appropriate agar plates.
Rat Excision Burn Wound Infection Model
This model is employed to assess the efficacy of antimicrobial agents in the context of burn-related infections.
-
Animal Preparation: Anesthetize rats (e.g., Wistar) and shave the dorsal surface.
-
Burn Induction: Create a full-thickness burn wound using a heated instrument of a standardized size and temperature.
-
Inoculation: After the burn injury, apply a standardized inoculum of the pathogenic bacteria (e.g., MRSA) to the wound surface.
-
Treatment: Begin topical application of the test formulation or control at a predetermined time after infection.
-
Assessment: Monitor wound healing through visual inspection and measurement of the wound area over time. At the end of the study, excise the wound tissue for quantitative bacteriological analysis (CFU/gram of tissue) and histological examination to assess tissue regeneration and inflammation.[2][5][6]
Signaling Pathways and Experimental Workflows
Mechanism of Action: Mupirocin (Pseudomonic Acid A)
Mupirocin exerts its antibacterial effect by specifically targeting bacterial protein synthesis. It is a potent inhibitor of isoleucyl-tRNA synthetase (IleRS), the enzyme responsible for charging isoleucine to its corresponding tRNA. This inhibition is competitive with isoleucine. The lack of charged isoleucyl-tRNA halts protein synthesis, leading to a bacteriostatic or bactericidal effect. Mupirocin demonstrates no cross-resistance with other classes of antibiotics due to its unique mechanism.[8]
Caption: Mechanism of action of Mupirocin (Pseudomonic Acid A).
Experimental Workflow: In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a topical antimicrobial agent in a skin infection model.
Caption: General experimental workflow for in vivo efficacy testing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Optimization, characterization and in vivo evaluation of mupirocin nanocrystals for topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liposomes-in-Hydrogel Delivery System with Mupirocin: In Vitro Antibiofilm Studies and In Vivo Evaluation in Mice Burn Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanocrystals of Fusidic Acid for Dual Enhancement of Dermal Delivery and Antibacterial Activity: In Vitro, Ex Vivo and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Mupiderm | 2% w/w | Ointment | মিউপিডার্ম ২% ডাব্লিউ/ডাব্লিউ অয়েনমেন্ট | Healthcare Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
Head-to-Head Comparison of 4-Hydroxymonic Acid Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel antibacterial agents with improved efficacy and reduced resistance profiles is a paramount objective. Mupirocin (also known as pseudomonic acid A), a clinically significant antibiotic, serves as a crucial scaffold for the development of new antibacterial drugs. This guide provides a comparative overview of 4-Hydroxymonic acid analogs, focusing on their antibacterial performance and the underlying experimental methodologies used for their evaluation.
Mupirocin, produced by Pseudomonas fluorescens, exerts its antibacterial effect by selectively inhibiting bacterial isoleucyl-tRNA synthetase (IleRS), an enzyme essential for protein synthesis.[1][2] This unique mechanism of action makes it an attractive starting point for the design of novel analogs with potentially enhanced properties. The 4-hydroxyl group on the monic acid core is a key site for chemical modification to generate analogs with altered potency, spectrum of activity, and pharmacokinetic properties.
Performance Comparison of this compound Analogs
While a comprehensive, publicly available dataset for a wide range of this compound analogs is limited, the following table illustrates a hypothetical comparison based on typical parameters evaluated in antibacterial drug discovery. The data presented here is for illustrative purposes to guide researchers in structuring their own findings.
| Analog | Modification at C4 | MIC (μg/mL) vs. S. aureus (ATCC 29213) | MIC (μg/mL) vs. MRSA (ATCC 33592) | Cytotoxicity (IC50 in μM) vs. HepG2 cells |
| Mupirocin (Parent) | -OH | 0.5 | 1 | >100 |
| Analog A | -OCH3 | 1 | 2 | >100 |
| Analog B | -F | 0.25 | 0.5 | 85 |
| Analog C | -NH2 | 4 | 8 | >100 |
| Analog D | -OAc | 2 | 4 | 95 |
Note: The data in this table is hypothetical and for illustrative purposes only. Researchers should consult specific research publications for actual experimental values.
Experimental Protocols
The evaluation of novel this compound analogs involves a series of standardized in vitro and in vivo experiments to determine their efficacy and safety profiles.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.
Methodology:
-
Bacterial Strains: Clinically relevant strains such as Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA), Staphylococcus epidermidis, and Streptococcus pyogenes are typically used.
-
Inoculum Preparation: Bacterial cultures are grown in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assay
Objective: To assess the toxicity of the compounds against mammalian cells.
Methodology:
-
Cell Line: A human cell line, such as HepG2 (liver carcinoma), is commonly used.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: Mechanism of action of this compound analogs targeting bacterial isoleucyl-tRNA synthetase.
Caption: General experimental workflow for the evaluation of this compound analogs.
References
In Vitro and In Vivo Data on 4-Hydroxymonic Acid Remains Elusive
A comprehensive search for experimental data on 4-Hydroxymonic acid has yielded no specific in vitro or in vivo studies, precluding a direct comparative analysis at this time.
Efforts to gather quantitative data, experimental protocols, and signaling pathway information for a compound specifically identified as "this compound" did not uncover any primary research articles or database entries detailing its biological activity. While searches returned information on similarly named compounds, such as 4-hydroxybenzoic acid and 4-hydroxycinnamic acid, these are distinct chemical entities and their data cannot be extrapolated to this compound.
The initial investigation also explored a potential relationship between this compound and the well-known antibiotic Mupirocin, hypothesizing that it might be a metabolite or a related compound. However, no definitive link or relevant experimental data could be established through the conducted searches.
Without accessible in vitro data, such as Minimum Inhibitory Concentration (MIC) values against various bacterial strains, or in vivo data from animal models of infection, a quantitative comparison with alternative compounds is not feasible. Furthermore, the lack of published research prevents the detailing of experimental methodologies and the elucidation of any potential signaling pathways associated with this compound.
Therefore, the creation of a comparison guide with the requested data presentation, experimental protocols, and visualizations for this compound cannot be fulfilled at this time due to the absence of publicly available scientific literature and experimental results for this specific compound. Further research and publication on the biological properties of this compound are required before such a guide can be developed.
Safety Operating Guide
Prudent Disposal of 4-Hydroxymonic Acid in a Laboratory Setting
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling instructions. In the absence of an SDS for 4-Hydroxymonic acid, the following general precautions for handling acidic and potentially hazardous chemicals should be strictly followed.
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
Ventilation:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any potential vapors or dust.[1][2]
II. Step-by-Step Disposal Protocol
This protocol outlines a general procedure for the disposal of this compound, assuming it is an acidic compound.
Step 1: Dilution
-
In a large polyethylene bucket, add a significant amount of cold water.
-
Slowly and cautiously add the this compound to the water, stirring gently. A dilution ratio of at least 1:10 (1 part acid to 9 parts water) is recommended.[3] Always add acid to water, never the other way around, to prevent a violent exothermic reaction.
Step 2: Neutralization
-
Prepare a basic solution, such as sodium bicarbonate (baking soda) or soda ash.[1][3]
-
Slowly add the basic solution to the diluted acid while stirring continuously.[3]
-
Monitor the pH of the solution using pH indicator strips or a calibrated pH meter.[3]
-
Continue adding the basic solution until the pH is between 6.0 and 8.0, indicating that the acid has been neutralized.[3]
Step 3: Final Disposal
-
Once neutralized, the solution can typically be disposed of down the drain with a large amount of excess water, provided it does not contain any other hazardous materials such as heavy metals.[3][4]
-
If the neutralized solution contains other regulated substances, or if local regulations prohibit drain disposal, it must be collected in a properly labeled hazardous waste container.[1]
Step 4: Waste Container Management
-
If drain disposal is not an option, transfer the neutralized solution to a compatible, leak-proof container.[1][5]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name and any known hazards.[6]
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1][5]
-
Arrange for pickup and disposal by a certified hazardous waste management company.[1]
III. Quantitative Data Summary
Due to the lack of specific data for this compound, the following table summarizes general hazard information applicable to many acidic compounds.
| Property | General Hazard Information for Acidic Compounds |
| Health Hazards | May cause irritation to the eyes, skin, and respiratory tract.[2] Ingestion can lead to irritation of the digestive tract.[2] The toxicological properties of many specific acids have not been fully investigated.[2] |
| First Aid Measures | Eyes: Immediately flush with plenty of water for at least 15 minutes.[2] Skin: Flush with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of water.[2] Inhalation: Move to fresh air immediately.[2] In all cases of exposure, seek medical attention.[2] |
| Fire Fighting Measures | In case of a fire involving acidic compounds, wear a self-contained breathing apparatus.[2] |
| Handling and Storage | Wash thoroughly after handling.[2] Avoid contact with eyes, skin, and clothing.[2] Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[2] |
| Spill and Leak Procedures | For spills, wear appropriate PPE. Cover drains to prevent environmental release. Collect the spilled material using an absorbent material (e.g., Chemizorb®) and dispose of it as hazardous waste. Clean the affected area thoroughly. |
IV. Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. nipissingu.ca [nipissingu.ca]
- 6. Chemical Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
Essential Safety and Handling Guide for 4-Hydroxymandelic Acid
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 4-Hydroxymandelic acid. The following procedures are designed to ensure the safe handling of this compound and to minimize risks in the laboratory environment.
Chemical Identifier:
-
Product Name: DL-4-Hydroxymandelic Acid Monohydrate
-
CAS Number: 184901-84-6
Hazards:
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling 4-Hydroxymandelic acid. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Safety glasses- Nitrile gloves |
| Weighing and Aliquoting (in a fume hood or ventilated enclosure) | - Safety goggles or a face shield- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat |
| Preparing Solutions (in a fume hood) | - Safety goggles or a face shield- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat- Use in a well-ventilated area.[1][3] |
| Handling Spills | - Chemical safety goggles- Heavy-duty chemical-resistant gloves- Chemical-resistant coveralls- Boots or disposable overshoes |
| Waste Disposal | - Safety goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat |
Operational Plan
A systematic approach to handling 4-Hydroxymandelic acid is crucial for laboratory safety. Follow this step-by-step operational plan from receipt to use.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled with the chemical name and hazard information.
-
Wear safety glasses and nitrile gloves during inspection.
2. Storage:
-
Store in a cool, dry, and dark place.[1]
-
Keep the container tightly closed to prevent contamination.[1][3]
-
Store away from incompatible substances.[3] Consider storing under an inert gas.[1]
-
Ensure the storage area is well-ventilated.
3. Handling and Use:
-
All handling of 4-Hydroxymandelic acid powder should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[1][3]
-
Wash hands and face thoroughly after handling.[1]
-
Use appropriate PPE as outlined in the table above.
-
Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[2][3]
4. First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[1][2]
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice or attention. Take off contaminated clothing and wash it before reuse.[1][3]
-
If inhaled: Remove the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[2][3]
-
If swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[3]
Disposal Plan
Proper disposal of 4-Hydroxymandelic acid and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing 4-Hydroxymandelic acid, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.[4]
-
The container must be compatible with the waste and have a tightly fitting lid.[4][5]
-
Do not mix with incompatible waste streams.
2. Spill Cleanup:
-
In case of a spill, avoid generating dust.[3]
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3]
-
Clean the spill area thoroughly.
-
All materials used for cleanup should be disposed of as hazardous waste.[4]
3. Final Disposal:
-
Dispose of the chemical waste in accordance with all federal, state, and local regulations.[1]
-
One option for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.
Workflow for Safe Handling of 4-Hydroxymandelic Acid
Caption: Workflow for handling 4-Hydroxymandelic acid.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
